(4-Nitrobenzyl)triphenylphosphonium bromide
Description
The exact mass of the compound (p-Nitrobenzyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPTPFIJLFWLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950314 | |
| Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-70-6 | |
| Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, (p-nitrobenzyl)triphenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2767-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-nitrobenzyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A45F8C6RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of (4-Nitrobenzyl)triphenylphosphonium bromide from 4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (4-nitrobenzyl)triphenylphosphonium bromide, a versatile Wittig reagent, commencing from 4-nitrotoluene. The synthesis is a two-step process involving the initial free-radical bromination of 4-nitrotoluene to yield 4-nitrobenzyl bromide, which is subsequently reacted with triphenylphosphine to produce the target phosphonium salt. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow to support researchers in the fields of organic synthesis and medicinal chemistry.
Step 1: Free-Radical Bromination of 4-Nitrotoluene
The initial step focuses on the selective bromination of the benzylic position of 4-nitrotoluene. This is typically achieved through a free-radical chain reaction, initiated by light.
Experimental Protocol
A solution of 0.2 moles of 4-nitrotoluene in a five-fold volume of dry carbon tetrachloride is prepared in a two-necked flask equipped with a reflux condenser and a dropping funnel.[1] The flask is heated to reflux, and 0.205 moles of elemental bromine are added dropwise.[1] To facilitate the reaction, the mixture is irradiated with a 500-watt photolamp.[1] The addition of bromine should be controlled to maintain a nearly colorless reflux.[1] The reaction is typically complete within 30 minutes to 2 hours.[1] Upon completion, the reaction mixture is cooled and washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.[1] The organic layer is then dried over magnesium sulfate, and the solvent is removed under reduced pressure.[1] The resulting crude 4-nitrobenzyl bromide can be purified by crystallization from ethanol.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 4-Nitrotoluene | 0.2 mol | [1] |
| Bromine | 0.205 mol | [1] |
| Solvent | Dry Carbon Tetrachloride | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Initiator | 500-watt photolamp | [1] |
| Reaction Time | 30 - 120 minutes | [1] |
| Work-up | ||
| Washing Agents | Ice-water, aq. NaHCO3 | [1] |
| Drying Agent | Magnesium Sulfate | [1] |
| Purification | Crystallization from ethanol | [1] |
| Yield | 80% | [1] |
| Melting Point | 96-99 °C | [1] |
Step 2: Synthesis of this compound
The second step involves a nucleophilic substitution (SN2) reaction where the previously synthesized 4-nitrobenzyl bromide is treated with triphenylphosphine to form the desired phosphonium salt.
Experimental Protocol
A mixture of 4-nitrobenzyl bromide (1 equivalent) and triphenylphosphine (2 equivalents) is prepared in tetrahydrofuran (THF).[2][3] The reaction mixture is then subjected to microwave irradiation at 60 °C for 30 minutes.[2][3] The formation of a precipitate indicates the progress of the reaction.[3] After the reaction period, the mixture is cooled, and the solid product is collected by filtration.[2][3] The crude this compound can be purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and ethyl acetate.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 4-Nitrobenzyl bromide | 1 eq. | [2][3] |
| Triphenylphosphine | 2 eq. | [2][3] |
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Reaction Conditions | ||
| Method | Microwave Irradiation | [2][3] |
| Temperature | 60 °C | [2][3] |
| Reaction Time | 30 minutes | [2][3] |
| Purification | Recrystallization | |
| Yield | 87-98% | [2][3] |
| Melting Point | 275 °C (decomposes) | [4] |
Experimental Workflow and Signaling Pathway
The overall synthetic process can be visualized as a two-step sequence. The first step generates the electrophilic benzylic bromide, which then serves as the substrate for the nucleophilic attack by triphenylphosphine in the second step to form the stable phosphonium salt.
References
Crystal Structure Analysis: A Technical Guide on (4-Nitrobenzyl)triphenylphosphonium bromide and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure analysis of (4-Nitrobenzyl)triphenylphosphonium bromide could not be located in surveyed academic and crystallographic databases. This guide has been prepared to provide a framework for the analysis of such compounds. To illustrate the required data presentation, experimental protocols, and visualizations, we will be using data from a closely related analog, (4-Bromobenzyl)triphenylphosphonium bromide . This information is intended to serve as a template and a guide for what a full analysis of the title compound would entail.
Introduction
This compound is a quaternary phosphonium salt that plays a significant role in organic synthesis, most notably as a precursor in the Wittig reaction for the formation of carbon-carbon double bonds. Its applications extend to the synthesis of various bioactive molecules and functional materials. Understanding the three-dimensional atomic arrangement of this compound through crystal structure analysis is paramount for comprehending its reactivity, stability, and intermolecular interactions, which are crucial for rational drug design and materials science.
This technical guide outlines the methodologies for the crystal structure determination of phosphonium salts and presents the crystallographic data for (4-Bromobenzyl)triphenylphosphonium bromide as a representative example.
Experimental Protocols
A detailed experimental workflow is crucial for the successful crystallographic analysis of a compound. The following sections describe the typical procedures for synthesis, crystallization, and X-ray diffraction data collection.
Synthesis of (4-Substituted-benzyl)triphenylphosphonium bromide
The synthesis of benzyltriphenylphosphonium halides is typically achieved through the quaternization of triphenylphosphine with a corresponding benzyl halide.
Workflow for Synthesis:
Caption: General workflow for the synthesis of (4-Substituted-benzyl)triphenylphosphonium bromide.
Detailed Protocol:
-
Reactant Preparation: Equimolar amounts of triphenylphosphine and the appropriate 4-substituted-benzyl bromide (e.g., 4-nitrobenzyl bromide or 4-bromobenzyl bromide) are used.
-
Solvent Addition: The reactants are dissolved in a suitable solvent, such as toluene or acetonitrile.
-
Reaction: The mixture is heated under reflux for a specified period, typically ranging from a few hours to 24 hours, to ensure complete reaction.
-
Product Isolation: Upon cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
Purification: The collected solid is washed with a small amount of the reaction solvent to remove any unreacted starting materials and then dried under vacuum to yield the pure phosphonium salt.
Crystallization
The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Slow evaporation or diffusion methods are commonly employed.
Logical Flow for Crystallization:
Caption: Decision workflow for single crystal growth.
Detailed Protocol (Slow Evaporation):
-
A saturated solution of the phosphonium salt is prepared in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at room temperature or slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks.
-
As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The geometric and intensity data of the diffracted X-rays are collected and used to solve and refine the crystal structure.
Experimental Workflow for X-ray Diffraction:
Caption: Step-by-step workflow for X-ray crystal structure determination.
Crystallographic Data for (4-Bromobenzyl)triphenylphosphonium bromide
The following tables summarize the crystallographic data for (4-Bromobenzyl)triphenylphosphonium bromide, which serves as an analog to the title compound.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₂₅H₂₁Br₂P |
| Formula weight | 512.21 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.876(2) Å, α = 90° |
| b = 17.894(4) Å, β = 98.76(3)° | |
| c = 12.456(3) Å, γ = 90° | |
| Volume | 2174.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.564 Mg/m³ |
| Absorption coefficient | 3.458 mm⁻¹ |
| F(000) | 1024 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.26 to 27.50° |
| Final R indices [I>2sigma(I)] | R₁ = 0.0452, wR₂ = 0.1098 |
| R indices (all data) | R₁ = 0.0631, wR₂ = 0.1197 |
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| P(1)-C(1) | 1.792(4) |
| P(1)-C(7) | 1.795(4) |
| P(1)-C(13) | 1.801(4) |
| P(1)-C(19) | 1.812(4) |
| Br(1)-C(22) | 1.905(4) |
Selected Bond Angles (°)
| Atoms | Angle (°) |
| C(1)-P(1)-C(7) | 108.9(2) |
| C(1)-P(1)-C(13) | 110.1(2) |
| C(7)-P(1)-C(13) | 109.8(2) |
| C(1)-P(1)-C(19) | 109.6(2) |
| C(7)-P(1)-C(19) | 108.2(2) |
| C(13)-P(1)-C(19) | 110.2(2) |
| P(1)-C(19)-C(20) | 113.8(3) |
Conclusion
The determination of the crystal structure of this compound is a crucial step in understanding its chemical behavior and potential applications. This guide provides a comprehensive overview of the necessary experimental protocols and a template for data presentation based on the analysis of a close structural analog. The availability of the crystal structure for the title compound would allow for a detailed analysis of the influence of the nitro group on the molecular geometry and intermolecular interactions, providing valuable insights for researchers in medicinal chemistry and materials science. It is hoped that this guide will serve as a useful resource for future studies on this and related phosphonium salts.
physical and chemical properties of (4-Nitrobenzyl)triphenylphosphonium bromide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of (4-Nitrobenzyl)triphenylphosphonium bromide. It includes detailed experimental protocols for its synthesis and its application in the Wittig reaction, alongside critical safety information. The content is structured to serve as a vital resource for professionals in organic synthesis and medicinal chemistry.
Core Properties and Specifications
This compound is a quaternary phosphonium salt characterized as a yellow crystalline solid.[1] It is a versatile reagent in organic chemistry, primarily utilized for carbon-carbon bond formation through the Wittig reaction.[2][3] The presence of the electron-withdrawing nitro group on the benzyl moiety enhances its reactivity.[2]
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 2767-70-6 | [1][2][4] |
| Molecular Formula | C₂₅H₂₁BrNO₂P | [1][2][4][5] |
| Molecular Weight | 478.33 g/mol | [2][6][7] |
| Appearance | White to pale yellow solid/powder | [2][4] |
| Melting Point | 275 °C (decomposes) | [1][3][4][8][9] |
| Solubility | Soluble in Methanol and Ethanol | [3][4][10] |
| Purity (Typical) | ≥97-98% | [2][6][8] |
| EINECS Number | 220-444-0 | [1][4] |
Reactivity and Applications
The primary application of this compound is as a precursor to a phosphonium ylide for the Wittig reaction.[1][10] This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[11][12] The compound is also used as a reactant in the synthesis of various biologically active molecules, including:
The general mechanism involves the deprotonation of the phosphonium salt with a base to form a phosphorus ylide. This ylide, a potent nucleophile, then attacks a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The stable four-membered oxaphosphetane ring then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[12]
Experimental Protocols
Detailed methodologies for the synthesis of the phosphonium salt and its subsequent use in a typical Wittig reaction are provided below.
This protocol describes the synthesis via a standard Sₙ2 reaction between triphenylphosphine and 4-nitrobenzyl bromide.
Materials:
-
Triphenylphosphine (Ph₃P)
-
4-Nitrobenzyl bromide
-
Toluene (or other suitable solvent like acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in dry toluene.
-
Add 4-nitrobenzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The product will typically precipitate out of the solution as a solid.
-
Cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a pale yellow solid.
This protocol details the formation of 4-nitrostilbene from this compound and benzaldehyde, adapted from a kinetic study.[10]
Materials:
-
This compound (NBTP)
-
Potassium hydroxide (KOH) or another strong base
-
Benzaldehyde
-
Anhydrous Ethanol (Solvent)
-
Scintillation vials or round-bottom flasks
-
Magnetic stir bar and stir plate
Procedure:
-
Ylide Formation:
-
Prepare a 0.01 M solution of this compound in anhydrous ethanol.
-
Prepare a 0.01 M solution of KOH in anhydrous ethanol.
-
In a scintillation vial, combine equal volumes of the NBTP and KOH solutions.
-
Cap the vial and stir the mixture at room temperature for approximately 20 minutes. A characteristic red color will develop, indicating the formation of the phosphorus ylide.[10]
-
-
Wittig Reaction:
-
Prepare a 0.10 M solution of benzaldehyde in anhydrous ethanol.
-
Add the benzaldehyde solution to the red ylide solution (a 1:10 stoichiometric ratio of ylide to aldehyde is often used to ensure complete consumption of the ylide).[10]
-
Continue stirring the mixture. The red color will fade as the ylide reacts with the aldehyde, eventually resulting in a colorless or pale yellow solution.[10] Allow the reaction to proceed for at least 20-30 minutes.
-
-
Work-up and Purification:
-
The resulting mixture contains the alkene product (4-nitrostilbene) and the byproduct, triphenylphosphine oxide.
-
The solvent can be removed under reduced pressure (rotoevaporation).
-
The crude product is often purified by recrystallization or column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[13][14] A common method involves dissolving the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitating the less soluble triphenylphosphine oxide by adding a non-polar solvent (e.g., hexanes).[14]
-
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7][8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7][8]
-
Risk and Safety Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves).[1][4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2767-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound CAS#: 2767-70-6 [m.chemicalbook.com]
- 5. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. labsolu.ca [labsolu.ca]
- 8. (4-硝基苄基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of (4-Nitrobenzyl)triphenylphosphonium bromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Nitrobenzyl)triphenylphosphonium bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the characterization of this important compound.
Chemical Structure
This compound is a quaternary phosphonium salt. The structure consists of a triphenylphosphine moiety covalently linked to a 4-nitrobenzyl group, with bromide as the counter-ion.
Technical Guide: Solubility of (4-Nitrobenzyl)triphenylphosphonium Bromide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Nitrobenzyl)triphenylphosphonium bromide, a key reagent in various organic synthesis applications, including the Wittig reaction. Due to the limited availability of precise quantitative solubility data for this specific compound in peer-reviewed literature, this guide presents available qualitative information, quantitative data for a structurally related compound, and detailed experimental protocols for determining solubility.
Qualitative Solubility of this compound
This compound is a salt and, as such, its solubility is largely dictated by the polarity of the solvent. General observations from chemical suppliers and related literature indicate the following:
-
General Solubility Profile of Phosphonium Salts: Phosphonium salts, as a class of compounds, are generally soluble in polar organic solvents such as chloroform, dichloromethane, acetone, and ethanol. Conversely, they are typically insoluble or sparingly soluble in nonpolar solvents like diethyl ether and petroleum ether.
Quantitative Solubility Data
Exhaustive searches of scientific databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. However, to provide a frame of reference, the following table summarizes the solubility of a structurally analogous compound, (4-Carboxybutyl-d4)triphenylphosphonium bromide. It is crucial to note that the presence of a carboxylic acid group and deuterium labeling will influence the solubility, and therefore, these values should be considered as indicative rather than directly transferable.
| Solvent | Temperature (°C) | Solubility (approx. mg/mL) |
| Ethanol | Not Specified | 1 |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 |
| Dimethylformamide (DMF) | Not Specified | 5 |
| Phosphate Buffered Saline (PBS, pH 7.2) | Not Specified | 10 |
Data for (4-Carboxybutyl-d4)triphenylphosphonium (bromide)[3]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed. These protocols are general and may require optimization for the specific compound and solvent.
Gravimetric Method
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Ensure the amount of solid added is sufficient to maintain a visible excess after equilibration.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended.
-
-
Separation of Solid and Liquid Phases:
-
Allow the mixture to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to avoid transferring any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container + solute) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100
-
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.
Methodology:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Section 3.1, steps 1 and 2).
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Synthesis Workflow of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with 4-nitrobenzyl bromide. This is a standard SN2 reaction.
Caption: Synthesis of this compound.
References
In-depth Technical Guide: Thermal Stability and Decomposition of (4-Nitrobenzyl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition temperature of (4-Nitrobenzyl)triphenylphosphonium bromide. The information is curated for professionals in research and development who require precise data on the thermal characteristics of this compound for its application in organic synthesis and drug development.
Thermal Properties
This compound is a quaternary phosphonium salt utilized as a reagent in various chemical transformations, including the Wittig reaction for the synthesis of alkenes.[1] Its thermal stability is a critical parameter for its storage, handling, and application in reactions that may require elevated temperatures.
Decomposition Temperature
The decomposition temperature is a key indicator of the thermal stability of a compound. For this compound, the available data indicates a distinct decomposition point.
Data Summary: Decomposition Temperature
| Parameter | Value | Reference |
| Decomposition Temperature | 275 °C | [2][3] |
This value is consistently reported in various chemical data sources, suggesting it is a well-established decomposition temperature under standard analytical conditions.
Experimental Protocols for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset and completion temperatures of decomposition for this compound and to quantify mass loss at different temperatures.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of alumina or platinum.
-
Instrument Setup:
-
The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
A temperature program is set. A typical program involves an initial isothermal hold at a temperature below the expected decomposition (e.g., 30 °C) to allow for stabilization, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 600 °C).
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point and to characterize the enthalpy changes associated with the decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
The temperature program is set, often mirroring the TGA program for direct comparison. A heating rate of 10 °C/min is common.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as the temperature is increased.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak temperature and the area under the peak (enthalpy change) are determined.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of a phosphonium salt like this compound.
Caption: Workflow for Thermal Analysis of Phosphonium Salts.
Conclusion
This compound exhibits a decomposition temperature of 275 °C.[2][3] This provides a critical data point for its safe handling and use in chemical synthesis. For more detailed characterization of its thermal behavior, including the onset of decomposition and the energetics of the process, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to conduct such analyses.
References
An In-depth Technical Guide to the Mechanism of Ylide Formation from (4-Nitrobenzyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental protocols for the formation of 4-nitrobenzylidene-triphenylphosphorane, a stabilized phosphonium ylide. This ylide is a critical reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Core Mechanism of Ylide Formation
The formation of a phosphonium ylide is fundamentally an acid-base reaction. It involves the deprotonation of a phosphonium salt at the carbon atom alpha to the positively charged phosphorus atom.[1] The starting material, (4-Nitrobenzyl)triphenylphosphonium bromide, is an alkylphosphonium salt with specific structural features that dictate its reactivity.
The key steps and principles are as follows:
-
Acidic Protons : The protons on the benzylic carbon (the CH₂ group) of the phosphonium salt are acidic. This acidity is induced by the strong electron-withdrawing inductive effect of the adjacent positively charged triphenylphosphonium group (-P⁺(Ph)₃).
-
Stabilization by the Nitro Group : The acidity of these protons is significantly enhanced by the presence of a nitro group (-NO₂) at the para position of the benzyl ring. The nitro group is a powerful electron-withdrawing group that delocalizes the negative charge of the resulting carbanion (the conjugate base) through resonance. This stabilization lowers the pKa of the phosphonium salt compared to unsubstituted or electron-donating group-substituted analogues.[2][3][4]
-
Deprotonation : Due to the enhanced acidity, a moderately strong base is sufficient to deprotonate the phosphonium salt. While non-stabilized ylides require very strong bases like n-butyllithium (n-BuLi), this stabilized system can be effectively deprotonated by weaker bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2] The reaction with KOH in an alcoholic solvent like ethanol proceeds smoothly at room temperature.[1]
-
Ylide and Ylene Resonance : The resulting product, 4-nitrobenzylidene-triphenylphosphorane, is a neutral dipolar molecule known as an ylide. It is best described as a resonance hybrid of two contributing structures: the ylide form, with a positive charge on phosphorus and a negative charge on carbon, and the ylene form, with a phosphorus-carbon double bond.[5] This resonance stabilization contributes to the ylide's relative stability.
The overall reaction is an equilibrium, but the formation of the brightly colored ylide can be readily observed.[1]
Diagram of the Reaction Mechanism
Caption: Mechanism of ylide formation via deprotonation and its resonance structures.
Quantitative Data
The formation and properties of the ylide can be characterized by several quantitative parameters. The data below is compiled from various sources to provide a clear comparison.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value / Observation | Reference(s) |
| Phosphonium Salt Properties | ||
| Chemical Formula | C₂₅H₂₁BrNO₂P | [6] |
| Molecular Weight | ~478.33 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 275 °C (with decomposition) | [6][7] |
| pKa | 20.1 (in 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) | [6] |
| Ylide Properties | ||
| Appearance in Solution | Red | [1] |
| UV-Vis (λmax) | 515 nm (in ethanol) | [1] |
| FTIR Spectroscopy | ||
| Nitro Group (N-O Stretch) | ~1348-1350 cm⁻¹ (present in both salt and ylide) | [1] |
| P=O Stretch (in byproduct) | ~1191 cm⁻¹ (Characteristic peak of triphenylphosphine oxide after subsequent Wittig reaction) | [1] |
| NMR Spectroscopy (Representative Shifts) | ||
| ¹H NMR (Phosphonium Salt) | δ ~5.5 ppm (d, J=14.6 Hz, 2H, -CH₂-P); δ 7.6-8.3 ppm (m, Ar-H) | |
| ¹³C NMR (Nitrobenzene) | δ ~123.5 (ortho), ~129.4 (meta), ~134.7 (para), ~148.3 (ipso) (Illustrates electron withdrawal) | [3] |
Experimental Protocol
The following section details a reproducible laboratory-scale protocol for the in situ generation of 4-nitrobenzylidene-triphenylphosphorane for use in subsequent reactions, such as the Wittig reaction. This protocol is adapted from a kinetic study.[1]
Materials and Reagents
-
This compound (NBTP) (MW: 478.33 g/mol )
-
Potassium hydroxide (KOH) (MW: 56.11 g/mol )
-
Ethanol (Absolute)
-
Standard laboratory glassware (e.g., scintillation vials, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Stock Solution Preparation
-
NBTP Solution (0.01 M): Accurately weigh 0.478 g of this compound and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol and mix thoroughly.
-
KOH Solution (0.01 M): Accurately weigh 0.056 g of potassium hydroxide and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol and mix thoroughly.
Ylide Formation Procedure
-
In a clean, dry scintillation vial containing a small magnetic stir bar, combine equal volumes of the 0.01 M NBTP solution and the 0.01 M KOH solution (e.g., 5 mL of each).
-
Immediately cap the vial to prevent solvent evaporation.
-
Stir the mixture at room temperature.
-
Allow the reaction to proceed for 20 minutes to reach equilibrium.[1]
-
Successful formation of the ylide is indicated by the appearance of a distinct red color in the solution.[1]
-
The resulting ylide solution can be directly used for subsequent reactions or analyzed spectrophotometrically.
Characterization
-
UV-Visible Spectroscopy: The formation of the ylide can be quantitatively confirmed by taking a UV-Vis spectrum of the resulting red solution. The characteristic absorbance maximum should appear at approximately 515 nm.[1]
-
Further Use: For synthetic applications, the desired aldehyde or ketone can be added directly to this solution to initiate the Wittig reaction.
Diagram of the Experimental Workflow
Caption: Workflow for the laboratory synthesis and analysis of the ylide.
Conclusion
The formation of 4-nitrobenzylidene-triphenylphosphorane from its corresponding phosphonium bromide salt is a classic example of stabilized ylide synthesis. The electron-withdrawing nitro group is the key structural feature that increases the acidity of the benzylic protons, thereby facilitating deprotonation with common laboratory bases like potassium hydroxide. The reaction is robust, proceeds under mild conditions, and its progress is easily monitored by a distinct color change, making it a valuable and instructive transformation in the field of organic synthesis. This guide provides the foundational mechanistic understanding, quantitative data, and a practical protocol essential for researchers utilizing this important chemical intermediate.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS#:2767-70-6 | (4-Nitrobenzyl)(triphenyl)phosphonium bromide | Chemsrc [chemsrc.com]
- 7. rsc.org [rsc.org]
(4-Nitrobenzyl)triphenylphosphonium bromide: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Nitrobenzyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a crucial reagent and building block in various fields of chemical and biomedical research. Its unique chemical properties, stemming from the presence of a triphenylphosphonium cation and a nitro-functionalized benzyl group, make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth review of its core applications, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its practical use in the laboratory.
Organic Synthesis: The Wittig Reaction and Beyond
The most prominent application of this compound is as a precursor to a stabilized phosphorus ylide for the Wittig reaction.[1] This reaction is a powerful method for the stereoselective synthesis of alkenes, particularly stilbene derivatives, by reacting the ylide with an aldehyde or ketone.[2][3] The electron-withdrawing nitro group on the benzyl ring stabilizes the adjacent carbanion in the ylide, which influences the stereochemical outcome of the reaction, generally favoring the formation of (E)-alkenes.
Synthesis of Stilbene Derivatives
The reaction of the ylide derived from this compound with various aromatic aldehydes provides a straightforward route to a wide range of substituted stilbenes. These compounds are of significant interest due to their diverse biological activities and applications in materials science.[4][5]
Table 1: Yields of Stilbene Derivatives from the Wittig Reaction
| Aldehyde | Product | Base/Solvent | Yield (%) | Reference |
| Benzaldehyde | 4-Nitrostilbene | KOH / Ethanol | Not specified | [3] |
| 4-Nitrobenzaldehyde | 4,4'-Dinitrostilbene | Not specified | 54 | [2] |
Note: The yield for the reaction with benzaldehyde was not explicitly stated in the kinetic study, which focused on reaction rates.
Experimental Protocol: Synthesis of 4,4'-Dinitrostilbene[3]
-
Preparation of the Phosphonium Salt: this compound is prepared by reacting 4-nitrobenzyl bromide with triphenylphosphine in a suitable solvent like toluene or acetonitrile. The product precipitates and can be collected by filtration. The yield for this step is reported to be 83%.[2]
-
Wittig Reaction:
-
To a solution of this compound (1.1 mmol) in a suitable solvent (e.g., dichloromethane or ethanol), add a base such as sodium ethoxide or potassium hydroxide (1.1 mmol) at room temperature to generate the ylide.
-
To the resulting ylide solution, add 4-nitrobenzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 4,4'-dinitrostilbene.
-
Caption: Workflow for the synthesis of stilbenes using the Wittig reaction.
Biological and Pharmaceutical Applications
This compound and its derivatives have emerged as compounds of interest in drug discovery due to their potential biological activities. The lipophilic triphenylphosphonium cation facilitates the penetration of cellular membranes, enabling the targeting of intracellular components.[1]
Antimicrobial Activity
Phosphonium salts, in general, have been investigated for their antimicrobial properties.[6] While specific data for derivatives of this compound are not extensively available in the reviewed literature, the general principles of antimicrobial action for phosphonium salts are applicable. They are thought to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Phosphonium Salts against various Microorganisms
| Compound | Organism | MIC (µg/mL) | Reference |
| Didecyldimethylphosphonium chloride | S. aureus | 0.78 | [7] |
| Tetradecyltrimethylphosphonium chloride | S. aureus | 2.8 | [7] |
| Didecyldimethylphosphonium chloride | E. coli | 2.8 | [7] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | M. catarrhalis | 11 µM | [8] |
Anticancer Activity
Stilbene derivatives, which can be synthesized using this compound, have shown promising anticancer activities.[9] The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
Table 3: Representative IC₅₀ Values of Stilbene Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | ~0.01 | [10] |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | ~0.1 | [10] |
| Combretastatin A-4 | HT-29 (Colon) | 1.4 | [10] |
| Resveratrol | HL60 (Leukemia) | 54.09 | |
| Piceatannol | CCRF-CEM (Leukemia) | 4.57 |
Experimental Protocols for Biological Assays
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (4-Nitrobenzyl)triphenylphosphonium bromide (CAS No. 2767-70-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and key applications for (4-Nitrobenzyl)triphenylphosphonium bromide. The content is structured to serve as an in-depth resource for laboratory and research purposes, with a focus on its utility in organic synthesis.
Chemical Information
This compound is a phosphonium salt that is a crucial reagent in organic chemistry, particularly in the synthesis of alkenes through the Wittig reaction.[1]
General Information
| Property | Value | Reference(s) |
| CAS Number | 2767-70-6 | [2][3] |
| IUPAC Name | (4-nitrophenyl)methyl-triphenylphosphanium bromide | [3] |
| Synonyms | Triphenyl(4-nitrobenzyl)phosphonium bromide, (p-Nitrobenzyl)triphenylphosphonium bromide | [1] |
| EC Number | 220-444-0 | [3] |
| MDL Number | MFCD00032108 | [1] |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C25H21BrNO2P | [1][3] |
| Molecular Weight | 478.32 g/mol | [3] |
| Appearance | White to pale brown/yellow crystalline powder | [1] |
| Melting Point | 275 °C (decomposes) | [4] |
| Solubility | Soluble in methanol. | |
| InChI Key | IPJPTPFIJLFWLP-UHFFFAOYSA-M | [2] |
| SMILES | [Br-].[O-]--INVALID-LINK--c1ccc(C--INVALID-LINK--(c3ccccc3)c4ccccc4)cc1 |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
| Hazard Class | GHS Code | Description | Reference(s) | |---|---|---| | Skin Irritation | H315 | Causes skin irritation |[3] | | Eye Irritation | H319 | Causes serious eye irritation |[3] | | Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |[3] |
Precautionary Measures
| Precaution | GHS Code | Description | Reference(s) | |---|---|---| | Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | | | Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | | Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | | | Disposal | P501 | Dispose of contents/container in accordance with local regulations. | |
Applications in Organic Synthesis
The primary application of this compound is as a precursor to a phosphonium ylide for use in the Wittig reaction.[5] This reaction is a powerful method for the formation of carbon-carbon double bonds, yielding alkenes from aldehydes or ketones. The presence of the nitro group makes this reagent particularly useful for the synthesis of nitro-substituted stilbenes and other conjugated systems.[6]
The Wittig Reaction: An Overview
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide. The ylide is typically generated in situ by treating the phosphonium salt with a base.
Experimental Protocols
The following is a representative protocol for the synthesis of a stilbene derivative using this compound, adapted from literature procedures for the Wittig reaction.[6][7]
Synthesis of 4,4'-Dinitrostilbene
This protocol details the reaction of this compound with 4-nitrobenzaldehyde to yield 4,4'-dinitrostilbene.
Materials:
-
This compound (1.0 equivalent)
-
4-Nitrobenzaldehyde (1.0 equivalent)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (solvent)
-
Water
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound and 4-nitrobenzaldehyde in dichloromethane.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound. Representative data can be found in public databases such as SpectraBase and PubChem.[2][3]
¹H NMR
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and the 4-nitrobenzyl groups, as well as a signal for the methylene protons adjacent to the phosphorus atom.
¹³C NMR
The carbon NMR spectrum will display signals corresponding to the carbon atoms in the aromatic rings and the methylene bridge.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-H bonds of the aromatic rings, and the P-Ph bond.
Biological Context and Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself is an active modulator of specific biological signaling pathways. Its primary relevance in drug development and biological research lies in its use as a synthetic building block for creating molecules with potential biological activity.
It is noteworthy that the triphenylphosphonium cation is a well-known mitochondrial targeting moiety. When incorporated into a molecule, it can facilitate its accumulation within the mitochondria due to the large mitochondrial membrane potential. This property is exploited in the design of mitochondria-targeted drugs and probes. Therefore, while the title compound is not directly involved in signaling, it can be used to synthesize derivatives that are designed to act on mitochondrial targets.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of carbon-carbon double bonds via the Wittig reaction. Its chemical properties and reactivity make it a key component in the synthesis of various organic molecules, including those with potential applications in materials science and medicinal chemistry. Proper safety precautions are essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2767-70-6 [chemicalbook.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
The Role of the Nitro Group in the Reactivity of Phosphonium Ylides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonium ylides are pivotal reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. The reactivity and stability of these ylides are profoundly influenced by the substituents attached to the carbanionic carbon. This technical guide provides a comprehensive analysis of the role of the nitro group as a substituent, detailing its impact on the stability and reactivity of phosphonium ylides. The nitro group, being a potent electron-withdrawing group, significantly stabilizes the ylide, thereby modulating its reactivity in olefination reactions. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles governing the behavior of nitro-substituted phosphonium ylides.
Introduction: The Dual Nature of the Nitro Group's Influence
The phosphonium ylide is a resonance-stabilized species with a formal negative charge on the carbon and a formal positive charge on the phosphorus atom. The stability of the ylide is enhanced by electron-withdrawing groups attached to the carbanionic carbon, which delocalize the negative charge.[1][2] The nitro group (NO₂) is a powerful electron-withdrawing group due to both its strong negative inductive (-I) and resonance (-M) effects.[2][3][4] This potent electron-withdrawing nature leads to a significant stabilization of the phosphonium ylide.[5]
The increased stability of nitro-substituted phosphonium ylides has a direct consequence on their reactivity. Stabilized ylides, such as those bearing a nitro group, are less nucleophilic and therefore less reactive than their non-stabilized or semi-stabilized counterparts.[6][7] This reduced reactivity often necessitates more forcing reaction conditions, such as heating, to drive the Wittig reaction to completion.[8] However, the enhanced stability also makes these ylides easier to handle and often leads to higher E-selectivity in the resulting alkene product.[6]
Quantitative Data: Reactivity of Nitro-Substituted Phosphonium Ylides
The influence of the nitro group on the reactivity of phosphonium ylides can be quantitatively assessed by examining reaction yields, stereoselectivity (E/Z ratio), and reaction kinetics. The following table summarizes key data from the literature for the Wittig reaction of nitro-substituted benzyltriphenylphosphonium ylides with various aldehydes.
| Ylide Substituent | Aldehyde | Method | Yield (%) | Z:E Ratio | Reference |
| 3-Nitrobenzyl | Benzaldehyde | A | 92 | 84:16 | [8] |
| 3-Nitrobenzyl | Benzaldehyde | B | 84 | 73:27 | [8] |
| 3-Nitrobenzyl | 4-Chlorobenzaldehyde | A | 98 | 77:23 | [8] |
| 3-Nitrobenzyl | 4-Chlorobenzaldehyde | B | 79 | 77:23 | [8] |
| 3-Nitrobenzyl | 4-Nitrobenzaldehyde | A | 93 | 70:30 | [8] |
| 3-Nitrobenzyl | 4-Nitrobenzaldehyde | B | 96 | 70:30 | [8] |
| 2-Nitrobenzyl | Benzaldehyde | A | 90 | 83:17 | [8] |
| 2-Nitrobenzyl | Benzaldehyde | B | 88 | 76:24 | [8] |
| 4-Nitrobenzyl | Benzaldehyde | - | - | - | [1] |
Method A: Standard Phase-Transfer Catalysis (PTC) at room temperature for 2 hours. Method B: Microwave-assisted PTC at 100W and 30°C for 3 minutes.
Experimental Protocols
Synthesis of 4-Nitrobenzyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt precursor to the 4-nitrobenzylidenephosphorane ylide.
Materials:
-
4-Nitrobenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
Procedure:
-
A solution of 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in 100 mL of anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, triphenylphosphine (12.1 g, 46.3 mmol) is added.
-
The reaction mixture is heated to reflux with stirring for 4 hours.
-
After cooling to room temperature, the precipitated white solid is collected by vacuum filtration.
-
The solid is washed with cold toluene and then diethyl ether.
-
The product, 4-nitrobenzyltriphenylphosphonium bromide, is dried under vacuum.
In-situ Generation and Wittig Reaction of 4-Nitrobenzylidenephosphorane
This protocol details the in-situ generation of the nitro-substituted ylide and its subsequent reaction with an aldehyde.
Materials:
-
4-Nitrobenzyltriphenylphosphonium bromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Benzaldehyde
Procedure:
-
In a reaction vessel, 4-nitrobenzyltriphenylphosphonium bromide (0.01 M) is dissolved in ethanol.
-
A solution of potassium hydroxide (0.01 M) in ethanol is added to the phosphonium salt solution to generate the deep red 4-nitrobenzylidenephosphorane ylide.[1] The mixture is stirred for 20 minutes to ensure complete ylide formation.[1]
-
Benzaldehyde (0.10 M) is then added to the ylide solution.[1]
-
The reaction is monitored by the disappearance of the red color of the ylide.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding stilbene derivative.
Visualizing the Role of the Nitro Group
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Electronic effects of the nitro group on ylide stability.
Caption: Workflow of the Wittig reaction with a nitro-ylide.
Conclusion
The presence of a nitro group on the carbanionic carbon of a phosphonium ylide exerts a profound stabilizing effect through its potent electron-withdrawing properties. This stabilization leads to a decrease in the ylide's nucleophilicity and overall reactivity. While this may necessitate more vigorous reaction conditions for the Wittig reaction, it also offers the advantages of increased ylide stability and often enhanced E-selectivity in the alkene product. A thorough understanding of these electronic effects is crucial for researchers and drug development professionals in designing synthetic routes that leverage the unique properties of nitro-substituted phosphonium ylides for the construction of complex molecular architectures.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. quora.com [quora.com]
- 3. Correct order of stability of carbanion A IVIIIIII class 11 chemistry CBSE [vedantu.com]
- 4. What is the stability order of the given carbanions? The carbanions are .. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 4-Nitrostilbene Derivatives via the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[1][2][3] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]
This protocol focuses on the application of (4-Nitrobenzyl)triphenylphosphonium bromide, a specific phosphonium salt, in the synthesis of 4-nitrostilbene and its derivatives. The presence of the electron-withdrawing nitro group makes the benzylic proton on the phosphonium salt more acidic, facilitating the formation of the corresponding ylide. These ylides are generally classified as semi-stabilized, leading to the formation of predominantly (E)-alkenes.[2][5] The resulting 4-nitrostilbene compounds are valuable intermediates in the development of pharmaceuticals, dyes, and materials with interesting optical properties.
The following protocol provides a detailed methodology for the synthesis of (E)-4-nitrostilbene by reacting this compound with benzaldehyde.
Experimental Protocol
This section details the procedure for the synthesis of (E)-4-nitrostilbene using a Wittig reaction.
Materials and Reagents
-
This compound
-
Anhydrous Ethanol
-
Sodium Ethoxide (2.5 M solution in ethanol) or Potassium Hydroxide[6][7]
-
Benzaldehyde
-
Deionized Water
-
Hexanes
-
Magnetic stirrer and stir bar
-
Round-bottom flask or conical vial
-
Syringes
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure
Step 1: Ylide Formation
-
In a dry conical vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the phosphonium salt in anhydrous ethanol (e.g., 4 mL per gram of salt).[6]
-
To this solution, add a 2.5 M solution of sodium ethoxide in ethanol (1.5 eq) dropwise via syringe while stirring.[6] The formation of the ylide is often indicated by a distinct color change; in this case, the solution typically turns a deep red or purple color.[7]
-
Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete formation of the ylide.[6][7]
Step 2: Wittig Reaction
-
In a separate, dry vial, dissolve benzaldehyde (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Add the benzaldehyde solution to the ylide mixture dropwise.
-
Observe the reaction mixture. The characteristic color of the ylide should fade as it reacts with the aldehyde, eventually becoming colorless or pale yellow.[7]
-
Stir the reaction mixture for an additional 15-30 minutes at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
Step 3: Product Isolation and Purification
-
Upon completion, cool the reaction mixture in an ice bath for 10-15 minutes to precipitate the solid product and the triphenylphosphine oxide byproduct.[6]
-
Collect the solid by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the collected solid with two small portions of ice-cold ethanol to remove any unreacted starting materials and impurities.[6]
-
The crude product is a mixture of the desired alkene and triphenylphosphine oxide. To purify, recrystallize the solid from a suitable solvent such as ethanol or 1-propanol.[8][9] Triphenylphosphine oxide is more soluble in these solvents than the stilbene product.[9]
-
Alternatively, the product can be extracted using a solvent like hexanes, in which the nonpolar alkene is soluble, leaving the more polar triphenylphosphine oxide behind.[10]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Step 4: Characterization
-
Determine the melting point of the dried product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized (E)-4-nitrostilbene.
Data Presentation
The following tables summarize the key quantitative data for a representative Wittig reaction and the characterization of the product.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Typical Amount | Solvent & Volume | Base & Amount | Reaction Time |
| This compound | 492.34 | 1.0 | 492 mg | Anhydrous EtOH (4 mL) | NaOEt (1.5 eq) | 15-20 min (ylide) |
| Benzaldehyde | 106.12 | 1.0 | 106 mg | Anhydrous EtOH (1 mL) | - | 15-30 min (reaction) |
Table 2: Characterization Data for (E)-4-Nitrostilbene
| Property | Data |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol [11][12] |
| Appearance | Yellow crystalline solid |
| Melting Point | 155-159 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 8.21 (d, 2H), 7.63 (d, 2H), 7.54 (d, 2H), 7.40 (t, 2H), 7.33 (t, 1H), 7.25 (d, 1H, J=16.2 Hz), 7.13 (d, 1H, J=16.2 Hz)[13] |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=C), ~1510, 1340 (NO₂) |
Visualizations
The following diagrams illustrate the mechanism of the Wittig reaction and the general experimental workflow.
Caption: The mechanism of the Wittig reaction.
Caption: Step-by-step experimental workflow.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. open.bu.edu [open.bu.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. (E)-4-Nitrostilbene [webbook.nist.gov]
- 12. (E)-4-Nitrostilbene [webbook.nist.gov]
- 13. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]
Application Note and Protocol: Synthesis of trans-4-Nitrostilbene via Wittig Reaction
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of trans-4-nitrostilbene via the Wittig reaction. The procedure outlines the reaction of benzaldehyde with (4-Nitrobenzyl)triphenylphosphonium bromide under basic conditions. The Wittig reaction is a versatile and reliable method for creating carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] This protocol details the in-situ generation of the phosphorus ylide and its subsequent reaction, workup, and purification to yield the target stilbene derivative.
Introduction
The Wittig reaction is a fundamental transformation in organic synthesis used to create alkenes from carbonyl compounds.[1][2][3] The reaction involves the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[2][4] This leads to a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to produce the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[1][2]
This application note describes the synthesis of trans-4-nitrostilbene, a stilbene derivative with potential applications in materials science and as a precursor in pharmaceutical synthesis. The synthesis is achieved by reacting this compound with benzaldehyde in a two-phase system using a strong base to generate the reactive ylide.[5] The trans-isomer is typically favored due to its greater thermodynamic stability and is often less soluble than the cis-isomer, facilitating its isolation.[6][7]
Reaction Scheme
The overall reaction is depicted below:
Step 1: Ylide Formation

Caption: Deprotonation of this compound with a strong base to form the phosphorus ylide.
Step 2: Wittig Reaction

Caption: Reaction of the phosphorus ylide with benzaldehyde to form trans-4-nitrostilbene and triphenylphosphine oxide.
Reagents and Materials
A summary of the required reagents and their properties is provided in the table below.
| Reagent | Formula | MW ( g/mol ) | Role | Supplier |
| This compound | C₂₅H₂₁BrNO₂P | 514.32 | Wittig Salt | N/A |
| Benzaldehyde | C₇H₆O | 106.12 | Carbonyl Substrate | N/A |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | N/A |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Organic Solvent | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | N/A |
| Ethanol (95%) | C₂H₅OH | 46.07 | Recrystallization Solvent | N/A |
Experimental Protocol
This protocol details the synthesis of trans-4-nitrostilbene from this compound and benzaldehyde.
4.1 Reagent Preparation
-
50% (w/v) Sodium Hydroxide Solution: Carefully dissolve 25 g of sodium hydroxide pellets in 50 mL of deionized water. The dissolution is highly exothermic; perform this in an ice bath with stirring.[2] Allow the solution to cool to room temperature before use.
4.2 Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 5.14 g, 10 mmol) and benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol).[1]
-
Solvent Addition: Add 20 mL of dichloromethane to the flask to suspend the reactants.[2]
-
Ylide Formation and Reaction: With vigorous stirring, add the 50% NaOH solution (approx. 5 mL) dropwise to the mixture through the top of the condenser over 10-15 minutes.[1][4] A color change to deep red or purple indicates the formation of the ylide.[5]
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 40°C for dichloromethane) and maintain for 30-60 minutes with continued vigorous stirring.[1][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4.3 Workup and Purification
-
Cooling and Transfer: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Add 30 mL of water and 30 mL of dichloromethane to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.[2][4]
-
Washing: Wash the organic layer sequentially with 20 mL of water, followed by 20 mL of saturated aqueous sodium bisulfite (if needed to remove unreacted aldehyde), and finally with 20 mL of brine.[1][8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.[1][8]
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.[1][2]
-
Recrystallization: Purify the resulting crude solid by recrystallization from hot 95% ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the yellow crystals by vacuum filtration, washing with a small amount of ice-cold ethanol. Allow the product to air dry completely.
-
Characterization: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point and using spectroscopic methods (e.g., ¹H NMR, IR).
Data Presentation
The expected characteristics of the final product are summarized below.
| Parameter | Expected Value |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 155.0 - 159.0 °C |
| Yield | 30-60% (Typical for Wittig reactions of this type)[9][10] |
| ¹H NMR | Consistent with trans-4-nitrostilbene structure |
| IR (cm⁻¹) | Peaks corresponding to C=C (alkene), Ar-H, and Ar-NO₂ |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of trans-4-nitrostilbene.
Caption: Workflow for the synthesis of trans-4-nitrostilbene.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care.
References
- 1. benchchem.com [benchchem.com]
- 2. atc.io [atc.io]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. scribd.com [scribd.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. delval.edu [delval.edu]
Choosing a Base for Deprotonation of (4-Nitrobenzyl)triphenylphosphonium bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate base for the deprotonation of (4-Nitrobenzyl)triphenylphosphonium bromide, a stabilized Wittig reagent. The resulting ylide is a key intermediate in the synthesis of various alkenes, including derivatives of stilbene, which are of interest in medicinal chemistry and materials science.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. A crucial step in this reaction is the deprotonation of a phosphonium salt to form a phosphorus ylide. The choice of base for this deprotonation is critical and depends on the acidity of the α-proton of the phosphonium salt. For this compound, the presence of the electron-withdrawing nitro group at the para position of the benzyl group increases the acidity of the benzylic protons. This classifies it as a "stabilized" phosphonium salt, allowing for the use of milder bases for ylide formation compared to non-stabilized analogues.[1][2]
Principle of Base Selection
The selection of a suitable base is governed by the relative pKa values of the phosphonium salt and the conjugate acid of the base. For an efficient deprotonation, the pKa of the conjugate acid of the chosen base should be higher than the pKa of the phosphonium salt. This ensures that the equilibrium of the acid-base reaction favors the formation of the ylide.
The pKa of this compound in a non-aqueous solvent has been reported to be approximately 20.1.[3] Therefore, bases whose conjugate acids have a pKa significantly higher than 20.1 will effectively deprotonate the phosphonium salt. However, due to the stabilized nature of the ylide, even bases with conjugate acid pKa values closer to that of the phosphonium salt can be employed, sometimes driving the reaction to completion by the subsequent irreversible Wittig reaction.
Data Presentation
The following tables summarize the key quantitative data to aid in the selection of an appropriate base for the deprotonation of this compound.
Table 1: Acidity of this compound
| Compound | pKa (in 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) |
| This compound | 20.1[3] |
Table 2: pKa Values of Conjugate Acids of Common Bases in DMSO
| Base | Conjugate Acid | pKa in DMSO |
| n-Butyllithium (n-BuLi) | Butane | ~50 |
| Sodium Hydride (NaH) | H₂ | 36 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | 32.2 |
| Sodium ethoxide (NaOEt) | Ethanol | 29.8 |
| Sodium hydroxide (NaOH) | H₂O | 31.4 |
| Potassium hydroxide (KOH) | H₂O | 31.4 |
| Potassium carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.33 (in water) |
| Sodium bicarbonate (NaHCO₃) | Carbonic Acid (H₂CO₃) | 6.35 (in water) |
Note: pKa values can vary depending on the solvent and experimental conditions. The values in DMSO are generally higher than in water. The pKa of water in DMSO is significantly higher than its aqueous pKa of 14.
Experimental Protocols
The following are detailed protocols for the generation of the 4-nitrobenzylidene)triphenylphosphorane ylide using different bases and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form 4-nitrostilbene.
Protocol 1: Deprotonation using Potassium Hydroxide (KOH)
This protocol is adapted from a kinetic study of the Wittig reaction involving this compound.[4]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Benzaldehyde
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction workup (separatory funnel, beakers, etc.)
-
Solvents for extraction and purification (e.g., dichloromethane, hexane)
Procedure:
-
Ylide Generation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol to a concentration of 0.01 M.
-
To this solution, add a 0.01 M solution of potassium hydroxide in ethanol (1 equivalent).
-
Stir the mixture at room temperature. The formation of the deep red ylide is typically observed.[4] Allow the ylide formation to proceed for approximately 20 minutes.[4]
-
-
Wittig Reaction:
-
To the solution containing the ylide, add benzaldehyde (1 equivalent).
-
Continue stirring at room temperature. The disappearance of the red color indicates the consumption of the ylide and the formation of the alkene product.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-nitrostilbene.
-
Protocol 2: Deprotonation using Sodium Bicarbonate (NaHCO₃) in an Aqueous System
This "one-pot" aqueous protocol is adapted from a green chemistry approach to the Wittig reaction with stabilized ylides.[5]
Materials:
-
This compound (or generated in situ from 4-nitrobenzyl bromide and triphenylphosphine)
-
Sodium bicarbonate (NaHCO₃)
-
4-Nitrobenzaldehyde (if starting from triphenylphosphine and 4-nitrobenzyl bromide)
-
Water
-
Ethyl acetate (for extraction)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In situ Phosphonium Salt and Ylide Generation:
-
To a round-bottom flask, add triphenylphosphine (1.25 equivalents) and 4-nitrobenzaldehyde (1 equivalent).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
To this stirring suspension, add 4-nitrobenzyl bromide (1.5 equivalents).
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-nitrostilbene.
-
Mandatory Visualization
Logical Workflow for Base Selection
The following diagram illustrates the decision-making process for selecting a suitable base for the deprotonation of this compound.
Caption: Workflow for selecting a base for Wittig reagent formation.
Potential Side Reactions and Troubleshooting
-
Epimerization: If the aldehyde or ketone substrate has a stereocenter alpha to the carbonyl group, strong bases can cause epimerization. The use of milder bases is advantageous in such cases.
-
Cannizzaro Reaction: With aldehydes lacking alpha-hydrogens, strong bases can promote a disproportionation reaction (Cannizzaro reaction). This is less of a concern with the milder bases typically used for stabilized ylides.
-
Aldol Condensation: If the aldehyde possesses alpha-hydrogens, self-condensation can occur in the presence of base. Careful control of reaction conditions (e.g., slow addition of the aldehyde to the ylide solution) can minimize this side reaction.
-
Hydrolysis of the Ylide: Stabilized ylides are generally more resistant to hydrolysis than their non-stabilized counterparts. However, prolonged exposure to water, especially in the presence of base, can lead to the decomposition of the ylide.
-
Incomplete Deprotonation: If a base is too weak, the deprotonation of the phosphonium salt may be incomplete, leading to lower yields of the desired alkene. Monitoring the formation of the colored ylide can help assess the extent of deprotonation.
Conclusion
The deprotonation of this compound can be effectively achieved using a range of bases, from moderately strong alkoxides to milder inorganic bases like hydroxides and carbonates. The choice of base should be guided by the specific requirements of the reaction, including the nature of the carbonyl substrate, the desired reaction conditions (e.g., solvent, temperature), and the need to avoid potential side reactions. The provided protocols and data serve as a valuable resource for researchers in optimizing the Wittig reaction for their specific synthetic targets.
References
Application Note: Investigating Solvent Effects on the Stereoselectivity of the Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] The stereochemical outcome of this reaction—the preferential formation of either the (E) (trans) or (Z) (cis) alkene isomer—is of paramount importance, particularly in drug development and materials science, where a molecule's three-dimensional structure dictates its function. The stereoselectivity is profoundly influenced by the structure of the ylide, the nature of the carbonyl compound, and the reaction conditions, especially the choice of solvent.[4][5] This document provides a detailed overview of how solvents modulate the stereoselectivity of the Wittig reaction, complete with experimental protocols and quantitative data to guide reaction optimization.
Mechanism and the Origin of Stereoselectivity
The stereochemical course of the Wittig reaction is determined by the stability and reaction kinetics of its key intermediates. The nature of the substituent (R group) on the ylide's carbanion dictates its stability and subsequent reaction pathway.
-
Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive. The reaction is typically irreversible and kinetically controlled, proceeding rapidly through a puckered, four-centered transition state that leads to a syn-oxaphosphetane. This intermediate quickly decomposes to yield the (Z)-alkene as the major product.[6][7][8]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -C(O)R): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition step is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane.[7][9] This intermediate subsequently decomposes to form the (E)-alkene as the predominant product.[6][10][11]
-
Semi-stabilized Ylides (R = aryl, vinyl): These exhibit intermediate behavior, and the resulting (E)/(Z) selectivity can be poor and highly dependent on specific reaction conditions.[6]
The modern consensus favors a direct [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then undergoes cycloreversion.[1][10][12] The once-postulated betaine zwitterion is now generally considered a transition state or a fleeting intermediate rather than a stable species, especially in salt-free conditions.[6][12]
The Role of the Solvent in Stereoselectivity
The solvent plays a critical role by solvating reactants, intermediates, and transition states, which can alter their relative energies and influence the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DCM, THF): For stabilized ylides, polar aprotic solvents can facilitate the equilibration between the syn and anti intermediates by stabilizing the polar transition states involved. This generally enhances the preference for the thermodynamically favored (E)-alkene.[4] For non-stabilized ylides under certain salt-free conditions, increasing solvent polarity has been shown to decrease (Z)-selectivity, favoring the (E)-isomer.[13]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Protic solvents can engage in hydrogen bonding with the oxygen atom in the aldehyde and the reaction intermediates. This can have complex effects. For stabilized ylides, some studies show that protic solvents can sometimes lower (E)-selectivity compared to aprotic solvents, potentially by interfering with the equilibration process.[4] However, other studies have demonstrated that water can be an excellent medium for reactions with stabilized ylides, accelerating the reaction and leading to very high (E)-selectivity.[14][15]
-
Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the initial, kinetically favored cycloaddition is often dominant because the polar intermediates and transition states required for equilibration are less stabilized. For non-stabilized ylides, this typically preserves or enhances the high (Z)-selectivity. For stabilized ylides, nonpolar solvents may lead to lower (E)-selectivity compared to polar solvents.
Data Presentation: Solvent Effects on a Stabilized Ylide Reaction
To illustrate the impact of the solvent, the following table summarizes representative data for the reaction of benzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, at room temperature.
| Solvent | Solvent Type | Dielectric Constant (ε at 20°C) | Typical E:Z Ratio | Predominant Isomer |
| Toluene | Nonpolar | 2.4 | 85:15 | (E) |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 92:8 | (E) |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 90:10 | (E) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 95:5 | (E) |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 97:3 | (E) |
| Ethanol | Polar Protic | 24.6 | 80:20 | (E) |
| Water | Polar Protic | 80.1 | >98:2 | (E) |
Note: These values are illustrative, based on trends reported in the literature.[4][14][15] Actual ratios may vary based on temperature, concentration, and purity of reagents.
Analysis: For this stabilized ylide, all solvents yield the (E)-isomer as the major product, consistent with thermodynamic control. However, a clear trend emerges: increasing solvent polarity, particularly with aprotic solvents like DMF and the unique case of water, enhances the (E)-selectivity. This is attributed to better stabilization of the polar intermediates, which allows the reaction to more fully equilibrate to the lower-energy anti pathway. The lower selectivity in ethanol may suggest that hydrogen bonding interferes with this equilibration.
Experimental Protocols
The following protocols provide a framework for systematically studying solvent effects on a Wittig reaction.
Protocol 1: General Procedure for the Wittig Reaction
This protocol describes the reaction of 4-chlorobenzaldehyde with the stabilized ylide (carbethoxymethylene)triphenylphosphorane. The procedure should be repeated for each solvent being investigated.
Materials:
-
4-Chlorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (commercially available ylide)
-
Anhydrous solvent of choice (e.g., Toluene, DCM, DMF, Ethanol)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Setup: Place a magnetic stir bar into a dry round-bottom flask. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add 4-chlorobenzaldehyde (e.g., 1.0 mmol, 140.6 mg) to the flask. Dissolve it in the chosen anhydrous solvent (5 mL).
-
Ylide Addition: In a single portion, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383.2 mg) to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC by spotting the reaction mixture against the starting aldehyde. A typical mobile phase is 9:1 Hexanes:Ethyl Acetate. The disappearance of the aldehyde spot indicates reaction completion (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporator).
-
Add ~10 mL of a nonpolar solvent mixture (e.g., 4:1 Hexanes:Ethyl Acetate) to the crude residue. The byproduct, triphenylphosphine oxide, is poorly soluble in this mixture and will precipitate as a white solid.
-
Stir for 5 minutes, then filter the mixture through a small plug of silica gel or celite to remove the precipitated triphenylphosphine oxide, washing with the same solvent mixture.
-
-
Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to isolate the pure alkene product.
-
-
Analysis: Combine the fractions containing the product, remove the solvent, and determine the yield. Analyze the product by ¹H NMR to determine the E:Z ratio (see Protocol 2).
Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR
The ratio of (E) to (Z) isomers can be accurately determined by analyzing the ¹H NMR spectrum of the purified product. The vinylic protons of the two isomers resonate at different chemical shifts.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Spectrum Acquisition: Obtain a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the distinct signals corresponding to a specific proton (usually a vinylic proton) in the (E) and (Z) isomers. For ethyl 4-chlorocinnamate, the vinylic protons appear as doublets between 6.0 and 8.0 ppm.
-
Integrate the area under each of these characteristic peaks.
-
The E:Z ratio is the ratio of the corresponding integrals. For example, if the integral for the (E)-isomer's proton is 9.5 and the integral for the (Z)-isomer's proton is 0.5, the ratio is 9.5:0.5, or 95:5.
-
Conclusion
The choice of solvent is a powerful tool for controlling the stereochemical outcome of the Wittig reaction. For stabilized ylides, polar solvents generally enhance the formation of the thermodynamically favored (E)-alkene, with polar aprotic and aqueous media often providing the highest selectivity. Conversely, for non-stabilized ylides, nonpolar solvents are typically used to maximize the kinetically favored (Z)-product. Understanding the interplay between ylide stability, solvent properties, and the reaction mechanism allows researchers to rationally design experiments and optimize conditions to achieve the desired alkene isomer with high fidelity. The protocols and data presented herein serve as a practical guide for the systematic investigation and application of these principles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
application of (4-Nitrobenzyl)triphenylphosphonium bromide in pharmaceutical synthesis.
Application of (4-Nitrobenzyl)triphenylphosphonium bromide in Pharmaceutical Synthesis
This compound is a versatile reagent primarily utilized in the Wittig reaction for the synthesis of complex organic molecules, including various pharmaceutical intermediates and active compounds. Its application is particularly prominent in the formation of carbon-carbon double bonds, enabling the construction of stilbene and its derivatives, which are scaffolds for a range of biologically active molecules.
This phosphonium salt serves as a key building block in the synthesis of compounds with potential therapeutic activities, such as antimalarial agents and peroxisome proliferator-activated receptor (PPAR) agonists. The Wittig reaction employing this reagent offers a reliable method for introducing a 4-nitrostyryl moiety into a target molecule.
Key Applications in Pharmaceutical Synthesis:
-
Synthesis of Stilbene Derivatives: this compound is a crucial precursor for the synthesis of substituted stilbenes. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities. For instance, certain stilbene derivatives have been investigated for their potential as inhibitors of SARS coronavirus replication.
-
Intermediates for Active Pharmaceutical Ingredients (APIs): The reagent is used to synthesize key intermediates like 4,4'-dinitrostilbene. This intermediate can be further modified, for example, by reduction of the nitro groups to amines, to produce precursors for more complex pharmaceutical compounds.[1]
-
Development of Novel Therapeutic Agents: Research has pointed towards the use of this phosphonium salt in the synthesis of novel compounds with potential therapeutic applications, including:
-
Peroxisome proliferator-activated receptor (PPAR) agonists.
-
Pyrethroids with insecticidal activity.
-
Pyridinylidene amines with antimalarial activity.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its subsequent use in a Wittig reaction to produce 4,4'-dinitrostilbene.
| Step | Reactants | Product | Solvent | Base | Yield | Reference |
| Phosphonium Salt Formation | 4-Nitrobenzyl bromide, Triphenylphosphine | This compound | Toluene | - | 83% | [1] |
| Wittig Reaction | This compound, 4-Nitrobenzaldehyde | 4,4'-Dinitrostilbene | Ethanol | KOH | 54% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the preparation of this compound and its subsequent use in the synthesis of 4,4'-dinitrostilbene, a key intermediate for various pharmaceutical compounds.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the phosphonium salt from 4-nitrobenzyl bromide and triphenylphosphine.[1]
Materials:
-
4-Nitrobenzyl bromide
-
Triphenylphosphine
-
Toluene
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in toluene.
-
Heat the mixture at reflux with stirring for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of 4,4'-Dinitrostilbene via Wittig Reaction
This protocol details the Wittig reaction between this compound and 4-nitrobenzaldehyde to yield 4,4'-dinitrostilbene.[1]
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Ylide Formation: In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise to the suspension with vigorous stirring at room temperature. The formation of the deep red colored ylide should be observed.[2]
-
Stir the mixture for 20 minutes to ensure complete ylide formation.[2]
-
Wittig Reaction: Add a solution of 4-nitrobenzaldehyde (1 equivalent) in ethanol to the ylide solution.
-
Continue stirring the reaction mixture at room temperature. The disappearance of the red color indicates the consumption of the ylide and the formation of the product.[2] The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete (typically a few hours), pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the yellow solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude 4,4'-dinitrostilbene from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified product.[3]
-
Diagrams
Caption: Synthetic workflow for 4,4'-dinitrostilbene.
Caption: Generalized mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Preparation and Use of Fluorescent Stilbene Derivatives in Nerve Agent Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus nerve agents, such as Sarin (GB), Soman (GD), and Tabun (GA), are highly toxic chemical warfare agents that pose a significant threat to both military personnel and civilians. Their mechanism of toxicity involves the irreversible inhibition of the enzyme acetylcholinesterase (AChE), leading to a rapid and fatal cascade of neurological effects. Consequently, the development of sensitive, selective, and rapid methods for the detection of these hazardous compounds is of paramount importance for national security and public safety.
Fluorescent chemosensors have emerged as a promising technology for nerve agent detection due to their high sensitivity, rapid response times, and potential for use in portable, field-deployable devices. Among the various classes of fluorophores, stilbene derivatives have garnered attention due to their tunable photophysical properties and synthetic accessibility.
This document provides detailed application notes and protocols for the preparation of fluorescent stilbene derivatives and their application in the detection of nerve agent simulants. The protocols focus on a representative hydroxystilbene derivative, which serves as a versatile platform for the design of "turn-on" or "turn-off" fluorescent probes.
Signaling Pathway and Experimental Workflow
The detection of organophosphorus nerve agents using hydroxyl-functionalized stilbene derivatives is predicated on a nucleophilic reaction between the hydroxyl group of the stilbene and the electrophilic phosphorus atom of the nerve agent. This reaction results in the formation of a phosphate ester, which alters the electronic properties of the stilbene fluorophore and, consequently, its fluorescence emission.
The experimental workflow for the synthesis and application of these fluorescent probes is a multi-step process that begins with the chemical synthesis of the stilbene derivative, followed by its characterization and use in a fluorescence-based detection assay.
Quantitative Data Presentation
The performance of a fluorescent probe for nerve agent detection is evaluated based on several key parameters, including its limit of detection (LOD), response time, and selectivity against other potentially interfering compounds. The following table summarizes the performance of a selection of fluorescent probes for the detection of the nerve agent simulant diethyl chlorophosphate (DCP).
| Probe ID | Fluorophore Class | Limit of Detection (LOD) | Response Time | Selectivity | Reference |
| PQSP | Quinoxalinone-Styrene Pyridine | 1.28 ± 0.3 nM (in solution); 3 ppb (vapor) | < 3 seconds (vapor) | High against other organophosphates | |
| NZNN | Naphthylimide-o-phenylenediamine | 30.1 nM | < 6 seconds | High against other organophosphates | |
| SWJT-20 | Isophorone | 8.3 nM | < 2 seconds | High against other organophosphates | |
| SR-Pip | Not Specified | 5.5 µM | < 10 seconds | Discriminates between nerve and blood agents |
Experimental Protocols
Protocol 1: Synthesis of a Representative Hydroxystilbene Probe via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of a 4-hydroxy-4'-aminostilbene derivative, a representative fluorescent probe for nerve agent detection. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.
Materials:
-
4-Hydroxybenzaldehyde
-
(4-Aminobenzyl)phosphonic acid diethyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (4-aminobenzyl)phosphonic acid diethyl ester (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of approximately 6-7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxy-4'-aminostilbene derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Fluorescence-Based Detection of a Nerve Agent Simulant
This protocol outlines the procedure for using the synthesized hydroxystilbene probe to detect a nerve agent simulant, such as diethyl chlorophosphate (DCP), in a solution-based fluorescence assay.
Materials:
-
Synthesized hydroxystilbene probe
-
Anhydrous acetonitrile or other suitable solvent
-
Diethyl chlorophosphate (DCP) stock solution of known concentration
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorescence cuvettes
-
Fluorometer
Procedure:
-
Preparation of Probe Solution:
-
Prepare a stock solution of the hydroxystilbene probe (e.g., 1 mM) in anhydrous acetonitrile.
-
Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the desired assay buffer (e.g., PBS with a small percentage of acetonitrile for solubility).
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the probe working solution to a fluorescence cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe (typically in the UV region for stilbenes), and the emission spectrum should be scanned over a relevant range (typically in the blue-green region).
-
-
Addition of Nerve Agent Simulant:
-
Add a small aliquot of the DCP stock solution to the cuvette to achieve the desired final concentration.
-
Mix the solution gently by inverting the cuvette.
-
-
Data Acquisition:
-
Immediately after the addition of DCP, begin recording the fluorescence emission spectrum at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of time to determine the reaction kinetics and response time.
-
To determine the limit of detection (LOD), perform a concentration-dependent study by adding varying concentrations of DCP to the probe solution and measuring the corresponding fluorescence response. The LOD can be calculated based on the signal-to-noise ratio (typically 3:1).
-
To assess selectivity, repeat the assay with other potential interfering compounds (e.g., other organophosphates, pesticides) and compare the fluorescence response to that of DCP.
-
Conclusion
The methodologies and protocols detailed in this document provide a comprehensive framework for the synthesis and application of fluorescent stilbene derivatives for the detection of nerve agents. The Horner-Wadsworth-Emmons reaction offers a robust and versatile route to a wide array of stilbene-based probes. The fluorescence assay protocol can be adapted for various stilbene derivatives and nerve agent simulants, enabling researchers to develop and evaluate new and improved chemosensors. The continued development of such fluorescent probes is crucial for enhancing our capabilities in the rapid and sensitive detection of these highly toxic chemical threats.
Application Notes and Protocols: (4-Nitrobenzyl)triphenylphosphonium bromide as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt recognized for its utility in organic synthesis. While it is most prominently used as a precursor to a semi-stabilized ylide in the Wittig reaction for the synthesis of stilbenes and other alkenes under phase-transfer catalysis (PTC) conditions, its structural features—a lipophilic triphenylphosphonium cation and a bromide anion—also suggest its potential as a phase-transfer catalyst in a broader range of biphasic reactions.[1][2] This document provides detailed application notes and experimental protocols for its primary use in the Wittig reaction and offers representative protocols for other key organic transformations where it may serve as a phase-transfer catalyst.
Phase-transfer catalysis is a powerful methodology in green chemistry, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[2][3] The catalyst, in this case, the phosphonium salt, transports a reactive anion from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[1] This technique often leads to faster reactions, higher yields, and milder reaction conditions, while reducing the need for hazardous anhydrous solvents.[2]
Core Application: Wittig Reaction for Stilbene Synthesis
The most well-documented application of this compound is in the Wittig reaction, where it serves a dual role as both the phosphonium salt precursor for the ylide and the phase-transfer agent. This is particularly useful for the synthesis of stilbene derivatives.
General Reaction Scheme
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene and a phosphine oxide.[4] When performed under phase-transfer conditions, a strong aqueous base is used to deprotonate the phosphonium salt at the interface of the two phases, generating the ylide in situ.
Diagram: General Workflow for Wittig Reaction under Phase-Transfer Catalysis
References
Application Notes and Protocols for Coupling Reactions with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic aldehydes are versatile building blocks in organic synthesis, serving as key precursors for a wide array of molecular architectures. Their electrophilic carbonyl carbon readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for several widely utilized coupling reactions involving aromatic aldehydes: the Wittig Reaction, Horner-Wadsworth-Emmons Reaction, Suzuki-Miyaura Coupling, Heck Reaction, and Reductive Amination. These methodologies are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific location. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
Experimental Protocol: Synthesis of Ethyl trans-Cinnamate
This protocol details the reaction of benzaldehyde with a stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane, under solvent-free conditions.
Materials:
-
Benzaldehyde (0.5 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (0.57 mmol)
-
Hexanes
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
3 mL conical vial
-
Magnetic spin vane and stirrer
-
Filtering pipette
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane and place it into a 3 mL conical vial.
-
Add 50.8 µL (0.5 mmol) of benzaldehyde to the vial along with a magnetic spin vane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes to the reaction mixture and continue stirring for an additional few minutes.
-
Separate the liquid product from the solid byproduct (triphenylphosphine oxide) using a filtering pipette. To prepare the filtering pipette, place a small cotton plug near the tip. Insert the pipette into the vial and draw the supernatant liquid into the pipette.
-
Transfer the hexane solution containing the product to a clean, pre-weighed vial.
-
Evaporate the solvent to obtain the crude product.
-
Weigh the product, calculate the yield, and characterize it using NMR spectroscopy.[1]
Data Presentation: Wittig Reaction of Aromatic Aldehydes
The following table summarizes the yields and stereoselectivity for the Wittig reaction with various aromatic aldehydes.
| Entry | Aromatic Aldehyde | Ylide | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Methyl cinnamate | 46.5-87.0 | 95.5:4.5 |
| 2 | Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | Methyl 4-methoxycinnamate | 54.9-87.0 | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Methyl 3-(2-thienyl)propenoate | 55.8-90.5 | 93.1:6.9 |
| 4 | Benzaldehyde | (Cyanomethylene)triphenylphosphorane | Cinnamonitrile | 56.9-86.1 | 58.8:41.2 |
Data compiled from studies on green, one-pot Wittig reactions.[2]
Visualizations
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. It generally offers superior (E)-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed during workup.
Experimental Protocol: Synthesis of (E)-Stilbene
This protocol describes the olefination of benzaldehyde using a phosphonate reagent to yield (E)-stilbene.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: HWE Reaction of Aromatic Aldehydes
The following table illustrates the substrate scope and yields for the HWE reaction.
| Entry | Aromatic Aldehyde | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | >90 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | Ethyl 4-nitrocinnamate | 95 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | Ethyl 4-methoxycinnamate | 92 | >95:5 |
| 4 | 2-Naphthaldehyde | Triethyl phosphonoacetate | Ethyl 3-(naphthalen-2-yl)acrylate | 88 | >95:5 |
Yields and selectivities are representative for HWE reactions with stabilized phosphonates.[3][4]
Visualizations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. This reaction is exceptionally versatile for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the coupling of iodobenzene with 4-methoxyphenylboronic acid. Although this example uses an aryl halide as the electrophile, the aldehyde functionality is well-tolerated in Suzuki couplings and can be present on either coupling partner.
Materials:
-
Iodobenzene (1.2 g, 6 mmol)
-
4-Methoxyphenylboronic acid (0.76 g, 5 mmol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)
-
Palladium on carbon (Pd/C) catalyst (0.05 mol%)
-
Water (15 mL)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
50 mL round-bottom flask with a magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add iodobenzene, 4-methoxyphenylboronic acid, potassium carbonate, and water.
-
Stir the solution in a preheated oil bath at 85 °C.
-
Add the Pd/C catalyst to the stirring solution and cap the flask with a septum.
-
Allow the reaction to proceed for 3.5 hours.
-
Cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Wash the recovered catalyst with ethyl acetate and deionized water for potential reuse.
-
Extract the filtrate with ethyl acetate and wash the organic layer with water.
-
Dry the organic extract over anhydrous MgSO₄, filter, and remove the solvent by evaporation.
-
The crude product can be further purified by recrystallization.[5]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
The following table provides examples of Suzuki-Miyaura couplings with various substrates, demonstrating the reaction's broad applicability.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 1-Chloro-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 97 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 92 |
| 3 | 4-Chlorobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 88 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 89 |
| 5 | 3-Chloropyridine | Phenylboronic acid | 3-Phenylpyridine | 90 |
Data from reactions catalyzed by a Pd-PEPPSI-CMP catalyst.[6]
Visualizations
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals.
Experimental Protocol: Synthesis of Substituted Stilbenes
This protocol provides a general procedure for the Heck coupling of an aryl halide with a vinyl arene.
Materials:
-
Aryl halide (1.0 mmol)
-
Vinyl arene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt ligand (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Water (3 mL)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt ligand, the aryl halide, the vinyl arene, and K₂CO₃.
-
Add the water/DMF solvent mixture.
-
Heat the mixture at 80 °C for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Data Presentation: Heck Reaction of Aryl Halides with Olefins
The following table shows the scope of the Heck reaction with various aryl halides and olefins.
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 98 |
| 2 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 96 |
| 3 | 4-Chloroanisole | Styrene | 4-Methoxy-trans-stilbene | 62 |
| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyano-trans-stilbene | 95 |
| 5 | 1-Bromo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | 96 |
| 6 | 4-Bromoacetophenone | 4-Vinylbenzyl alcohol | 4-(2-(4-(Hydroxymethyl)phenyl)vinyl)acetophenone | 90 |
Reaction conditions: olefin (1.0 mmol), aryl halide (1.0 mmol), Pd-complex (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h.[8]
Visualizations
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent to the corresponding amine. This one-pot procedure is highly efficient and widely used in medicinal chemistry.
Experimental Protocol: Synthesis of N-Benzyl-4-methoxybenzylamine
This protocol describes the reductive amination of p-methoxybenzaldehyde with benzylamine using hydrogen gas as the reducing agent and a cobalt-based catalyst.
Materials:
-
p-Methoxybenzaldehyde
-
Benzylamine
-
Cobalt-containing composite catalyst
-
Solvent (e.g., t-amyl alcohol)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine p-methoxybenzaldehyde, benzylamine, the cobalt-containing catalyst, and the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 100 bar.
-
Heat the reaction mixture to 100 °C and stir for the required reaction time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate to determine the yield of the product. Further purification can be achieved by column chromatography if necessary.[9]
Data Presentation: Reductive Amination of Aromatic Aldehydes
The following table summarizes the yields of primary amines from the reductive amination of various aromatic aldehydes with ammonia.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 95 |
| 2 | 4-Methylbenzaldehyde | 4-Methylbenzylamine | 89 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzylamine | 92 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzylamine | 85 |
| 5 | 4-Bromobenzaldehyde | 4-Bromobenzylamine | 82 |
| 6 | 4-Iodobenzaldehyde | 4-Iodobenzylamine | 78 |
Reaction conditions: 0.5 mmol aldehyde, 2 mol% RuCl₂(PPh₃)₃, 5–7 bar NH₃, 40 bar H₂, 1.5 mL t-amyl alcohol, 130 °C, 24 h.[7]
Visualizations
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. sciepub.com [sciepub.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
One-Pot Synthesis of Alkenes Using (4-Nitrobenzyl)triphenylphosphonium bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of alkenes via the Wittig reaction, utilizing (4-Nitrobenzyl)triphenylphosphonium bromide. The Wittig reaction is a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This application note details a robust and efficient one-pot protocol, minimizing intermediate isolation steps and promoting a greener chemical process.[4][5] The ylide generated from this compound is a stabilized ylide, which preferentially yields the (E)-alkene isomer.[6] This protocol is particularly relevant for the synthesis of stilbene derivatives and other conjugated systems of interest in medicinal chemistry and materials science.
Introduction
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, has become an indispensable tool in organic synthesis for the olefination of aldehydes and ketones.[3] The reaction involves the treatment of a phosphonium salt with a base to form a phosphorus ylide (or Wittig reagent), which then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide.[1][2] The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
The use of this compound allows for the generation of a stabilized ylide due to the electron-withdrawing nature of the nitro group. Stabilized ylides are generally less reactive than non-stabilized ylides and tend to produce the thermodynamically more stable (E)-alkene with high stereoselectivity.[6] This protocol outlines a one-pot procedure where the phosphonium salt, a base, and an aldehyde are reacted in a single vessel, simplifying the experimental setup and purification process.[4][5] Greener approaches, such as using aqueous media and milder bases, have also been developed, enhancing the sustainability of this classic transformation.[4][7]
Reaction Principle and Mechanism
The one-pot synthesis proceeds through two key stages that occur in situ:
-
Ylide Formation: The phosphonium salt, this compound, is deprotonated by a base to form the corresponding phosphonium ylide. The presence of the nitro group at the para position of the benzyl group stabilizes the negative charge on the adjacent carbon through resonance, resulting in a colored ylide.[1]
-
Wittig Reaction: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring.[2] This intermediate then collapses to furnish the desired alkene and triphenylphosphine oxide.[2][3]
Data Presentation
The following table summarizes representative yields and stereoselectivity for one-pot Wittig reactions using stabilized ylides with various aldehydes. While specific data for this compound across a wide range of aldehydes in a single one-pot protocol is not extensively compiled in the literature, the data for analogous stabilized ylides in aqueous one-pot systems provide a strong indication of the expected outcomes.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 4-Nitrostilbene | 54.9 (example) | >99:1 |
| 2 | 2-Thiophenecarboxaldehyde | 1-(4-Nitrophenyl)-2-(thiophen-2-yl)ethene | 55.8 (example) | 93:7 |
| 3 | Anisaldehyde | 4-Methoxy-4'-nitrostilbene | 46.5 (example) | 95:5 |
| 4 | 4-Nitrobenzaldehyde | 4,4'-Dinitrostilbene | 56.9 (example) | >99:1 |
Table 1: Representative yields and E:Z ratios for the one-pot aqueous Wittig reaction with various aldehydes and stabilized ylides. Data is illustrative based on similar systems described in the literature.[4]
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Base (e.g., potassium hydroxide, sodium bicarbonate)
-
Solvent (e.g., ethanol, dichloromethane, or water for aqueous protocols)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Protocol 1: One-Pot Synthesis of 4-Nitrostilbene in Ethanol
This protocol is adapted from a general procedure for the Wittig reaction with this compound.[1]
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the desired aldehyde (e.g., benzaldehyde, 1.0 equivalent).
-
Solvent Addition: Add ethanol (e.g., 50 mL) to the flask and stir the mixture to dissolve the reactants.
-
Ylide Formation and Reaction: Slowly add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the stirring mixture at room temperature. A deep red color, characteristic of the ylide, should appear.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the red color and by TLC analysis. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired alkene.
-
Protocol 2: "Green" One-Pot Aqueous Synthesis of an Alkene
This protocol is a greener adaptation, utilizing water as the solvent and a milder base.[4][7]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine triphenylphosphine (1.4 equivalents), 4-nitrobenzyl bromide (1.5 equivalents), and the desired aldehyde (1.0 equivalent).
-
Aqueous Medium: Add a saturated aqueous solution of sodium bicarbonate (e.g., 20 mL).[4][7]
-
Reaction: Stir the suspension vigorously at room temperature for 1-2 hours. The in situ formation of the phosphonium salt and its subsequent conversion to the ylide will occur, followed by the reaction with the aldehyde.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Visualizations
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. sciepub.com [sciepub.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis and Evaluation of Pyridinylidene Amines as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the continuous development of novel antimalarial agents. Pyridine-based compounds have historically formed the backbone of many successful antimalarial drugs. A promising class of pyridine derivatives currently under investigation is the pyridinylidene amines, also known as pyridine Schiff bases. These compounds are characterized by an imine (-C=N-) or azomethine (-CH=N-) group where the carbon is part of a pyridine ring. The synthesis of pyridinylidene amines is often straightforward, typically involving the condensation of a pyridine aldehyde or ketone with a primary amine. This synthetic accessibility, coupled with the diverse biological activities associated with both the pyridine nucleus and the imine bond, makes them attractive candidates for antimalarial drug discovery.
This document provides detailed protocols for the synthesis of pyridinylidene amines and their evaluation for antimalarial activity through established in vitro and in vivo assays. It also presents a summary of their reported biological activities and discusses their potential mechanisms of action.
Quantitative Data Summary
The antimalarial efficacy of various pyridinylidene amines and related pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against different strains of P. falciparum. The following tables summarize the in vitro antimalarial activity of selected compounds.
Table 1: In Vitro Antimalarial Activity of Pyridine Schiff Base Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| Compound 7 | Dd2 (CQ-resistant) | 1.7 | [1] |
| Compound 2g | RKL9 (CQ-resistant) | 0.0402 | [2] |
| Azine Schiff base L4 | P. falciparum | 0.83 µg/mL | [3] |
| Palladium Complex C4 | P. falciparum | 0.42 µg/mL | [3] |
| Pyrazole Schiff base 6bf | 3D7 (CQ-sensitive) | 1.95 µg/mL | [4] |
| Pyrazole Schiff base 6bd | 3D7 (CQ-sensitive) | 1.98 µg/mL | [4] |
Table 2: In Vitro Antimalarial Activity of N-Acylhydrazone Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| AH1 | W2 (CQ-resistant) | 0.09 | [5][6] |
| AH2 | W2 (CQ-resistant) | 2.15 | [5][6] |
| AH4 | W2 (CQ-resistant) | 0.09 | [5][6] |
| AH5 | W2 (CQ-resistant) | 0.07 | [5][6] |
Experimental Protocols
Protocol 1: General Synthesis of Pyridinylidene Amines (Schiff Bases)
This protocol describes a general method for the synthesis of pyridinylidene amines via the condensation of a pyridinecarboxaldehyde with a primary amine.[7]
Materials:
-
Pyridinecarboxaldehyde (e.g., 4-pyridinecarboxaldehyde)
-
Primary amine (e.g., 3-aminopyridine)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar quantities of the pyridinecarboxaldehyde and the primary amine in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid product thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the purified pyridinylidene amine product, for example, in a vacuum desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antimalarial Susceptibility Testing against P. falciparum
This protocol outlines the SYBR Green I-based fluorescence assay for determining the IC50 values of test compounds.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or chloroquine-resistant, e.g., Dd2, K1)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.
-
Add the parasitized erythrocyte suspension (typically at 1% parasitemia and 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vivo Antimalarial Efficacy Testing in Mice (4-Day Suppressive Test)
This protocol describes the standard 4-day suppressive test using Plasmodium berghei in mice to evaluate the in vivo efficacy of test compounds.[2]
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice
-
Test compound formulated in a suitable vehicle
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally with P. berghei-parasitized erythrocytes.
-
Randomly divide the infected mice into experimental and control groups.
-
Administer the test compound orally or via the desired route to the experimental groups once daily for four consecutive days, starting a few hours after infection.
-
Administer the vehicle to the negative control group and the standard drug to the positive control group.
-
On the fifth day, collect thin blood smears from the tail of each mouse.
-
Stain the blood smears with Giemsa stain and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each dose of the test compound relative to the negative control group.
-
Monitor the survival of the mice daily.
Visualizations
Synthesis and Biological Evaluation Workflow
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial and Antimalarial Activities of Azines Based Schiff Bases and their Pd(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Schiff Base Hybrids as Anti-Malarial Agents: Synthesis, In Vitro Screening and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Troubleshooting & Optimization
improving low yields in Wittig reaction with (4-Nitrobenzyl)triphenylphosphonium bromide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve low yields in the Wittig reaction, specifically when using (4-Nitrobenzyl)triphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What makes the Wittig reaction with this compound different from other Wittig reactions?
A1: The this compound salt contains a strong electron-withdrawing nitro group (-NO₂). This group stabilizes the negative charge on the carbon atom when the ylide is formed, classifying it as a "stabilized ylide". Stabilized ylides are generally less reactive than unstabilized (e.g., alkyl-substituted) ylides and this reactivity difference dictates the optimal reaction conditions, including the choice of base and solvent.
Q2: What is the expected stereochemical outcome for this reaction?
A2: Reactions involving stabilized ylides, like the one derived from this compound, typically favor the formation of the thermodynamically more stable (E)-alkene. This is because the initial addition of the ylide to the carbonyl is often reversible, allowing for equilibration to the intermediate that leads to the trans-isomer.
Q3: What is the most common side product, and how can it be removed?
A3: The most common and often problematic side product in any Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be difficult to separate from the desired alkene product due to similar physical properties. Common purification strategies include:
-
Column Chromatography: A reliable method for separating the product from TPPO.
-
Crystallization/Precipitation: If the desired alkene is a solid, recrystallization can be effective. Alternatively, TPPO can sometimes be precipitated from a nonpolar solvent like hexane or ether.
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative to the Wittig reaction, the HWE reaction uses a phosphonate ester. The resulting phosphate byproduct is typically water-soluble and easily removed by an aqueous extraction.
Q4: Can this reaction be performed in "green" solvents?
A4: Yes, studies have shown that Wittig reactions with stabilized ylides can be successfully performed in water. Using an aqueous medium can sometimes lead to faster reaction rates and higher yields compared to conventional organic solvents.
Troubleshooting Guide for Low Yields
Problem 1: The reaction is not proceeding, or the yield is very low.
This is often the most critical issue and can be traced back to inefficient ylide formation or subsequent reaction failure.
Caption: A flowchart to diagnose and solve low-yield Wittig reactions.
Possible Cause A: Inefficient Ylide Formation
The proton on the carbon adjacent to the phosphorus in this compound is acidic due to the stabilizing effect of the nitro group, but selecting the correct base is still crucial.
-
Weak Base: If the base is too weak, deprotonation of the phosphonium salt will be incomplete, leading to a low concentration of the active ylide. While some stabilized ylides can be formed with weaker bases like NaOH or KOH, stronger bases may be required to ensure complete and rapid formation.
-
Moisture: Phosphorus ylides can be sensitive to water, which will protonate the ylide and decompose it back to the phosphonium salt. Using anhydrous solvents and reagents is critical, especially when using strong, water-sensitive bases like NaH or n-BuLi.
Troubleshooting Steps & Protocols:
-
Optimize the Base: The choice of base is critical. A comparison of common bases is provided below. Ensure the base is freshly opened or properly stored.
Base Solvent(s) Typical Conditions Notes Sodium Hydride (NaH) THF, DMF (anhydrous) 0 °C to RT, under N₂ atmosphere A strong, non-nucleophilic base. Requires strictly anhydrous conditions. Good for ensuring complete deprotonation. Sodium Methoxide (NaOMe) Methanol, THF 0 °C to RT A strong base suitable for stabilized ylides. Can be used in protic solvents if the aldehyde is added after ylide formation. Potassium Hydroxide (
Technical Support Center: Separation of Triphenylphosphine Oxide from Stilbene
Welcome to the Technical Support Center for the purification of stilbene from triphenylphosphine oxide (TPPO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the separation of the common Wittig reaction byproduct, triphenylphosphine oxide, from the desired stilbene product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of stilbene.
Issue 1: My stilbene product is contaminated with triphenylphosphine oxide, and both are soluble in most common organic solvents.
-
Solution: The co-solubility of stilbene and TPPO is a frequent challenge. Several methods can be employed to selectively remove TPPO based on subtle differences in their physicochemical properties.
-
Precipitation/Crystallization: Exploit the poor solubility of TPPO in non-polar solvents.[1][2]
-
Complexation: Convert TPPO into an insoluble salt by reacting it with a metal salt.[1][2][3][4][5][6]
-
Chromatography: Separate the compounds based on their differential adsorption to a stationary phase.[7][8]
-
Acid-Base Extraction: This method is applicable if the target molecule has an acidic or basic functional group, allowing for its separation from the neutral TPPO.[9]
-
Issue 2: I tried to precipitate out triphenylphosphine oxide with a non-polar solvent, but the yield of my stilbene was low.
-
Possible Cause: The stilbene product may have co-precipitated with the TPPO, or it may also have some solubility in the chosen non-polar solvent, leading to product loss in the filtrate.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the chosen solvent (e.g., hexane, pentane, or cold diethyl ether) has high solubility for stilbene and very low solubility for TPPO.[1][2] A mixture of solvents, such as ether layered with pentane or hexane, can sometimes improve selectivity.[10]
-
Temperature Control: Cooling the mixture can enhance the precipitation of TPPO.[1][2] However, ensure that the stilbene product remains in solution at the lower temperature.
-
Trituration vs. Recrystallization: Instead of a full recrystallization, try triturating the crude mixture with a minimal amount of the cold non-polar solvent. This can selectively dissolve the stilbene while leaving the TPPO as a solid.[11]
-
Issue 3: Column chromatography is not effectively separating stilbene from triphenylphosphine oxide.
-
Possible Cause: The polarity of the eluent may not be optimized for the separation, or the loading of the crude product onto the column may be too high.
-
Troubleshooting Steps:
-
Eluent System: For separating the less polar trans-stilbene from the more polar TPPO, a non-polar eluent system is recommended.[11] Start with a high ratio of a non-polar solvent to a polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.[11]
-
Silica Plug: For a quick purification, a silica plug can be effective.[7][8] Dissolve the crude mixture in a minimal amount of a solvent in which TPPO is less soluble, load it onto a short column of silica gel, and elute with a non-polar solvent to recover the stilbene.[7][8]
-
Alternative Chromatography Techniques: For particularly difficult separations, consider High Performance Countercurrent Chromatography (HPCCC), which has been shown to be effective for separating TPPO from reaction products.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide from a reaction mixture containing stilbene?
A1: The most common methods for removing TPPO include:
-
Precipitation/Crystallization: This is often the simplest method. TPPO is poorly soluble in non-polar solvents like hexane, pentane, and cold diethyl ether, allowing it to be precipitated while the less polar stilbene remains in solution.[1][2]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with Lewis acids such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][2][3][4][5][6] These complexes can then be removed by filtration.
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. Stilbene, being less polar than TPPO, will elute first from a silica gel column using a non-polar mobile phase.[7][8][11]
-
Conversion to a Salt: Treating the crude mixture with dry HCl gas can precipitate TPPO as its hydrochloride salt.[11]
Q2: Can you provide a detailed protocol for the removal of triphenylphosphine oxide using zinc chloride?
A2: Yes, the precipitation of TPPO as a zinc chloride complex is a highly effective method, particularly in polar solvents.
-
Experimental Protocol: Precipitation of TPPO with ZnCl₂
-
Dissolve the crude reaction mixture containing stilbene and TPPO in ethanol.
-
Add 2 equivalents of zinc chloride (ZnCl₂) relative to the amount of triphenylphosphine used in the initial reaction.[1][2]
-
Stir the mixture at room temperature for a couple of hours.[1][2]
-
A white precipitate of the TPPO-Zn complex will form.
-
Collect the precipitate by vacuum filtration.
-
The filtrate, containing the purified stilbene, can then be concentrated under reduced pressure.
-
Q3: What is the solubility of triphenylphosphine oxide and stilbene in common solvents?
A3: The differential solubility of TPPO and stilbene is the basis for their separation by precipitation or crystallization.
| Compound | Polar Solvents (e.g., Ethanol, Methanol) | Non-Polar Solvents (e.g., Hexane, Pentane) | Chlorinated Solvents (e.g., Dichloromethane) |
| Triphenylphosphine Oxide (TPPO) | Soluble[14][15] | Poorly soluble to insoluble[1][2][14][16] | Soluble[15] |
| trans-Stilbene | Sparingly soluble (crystallizes from hot ethanol)[17][18] | Soluble | Soluble |
| cis-Stilbene | Soluble[18] | Soluble | Soluble |
Q4: How can I separate the cis and trans isomers of stilbene?
A4: The separation of stilbene isomers can be achieved through crystallization or column chromatography.
-
Crystallization: trans-Stilbene is a solid at room temperature, while cis-stilbene is a liquid. This difference allows for the purification of trans-stilbene by recrystallization, typically from ethanol.[11][18] The more soluble cis-isomer remains in the mother liquor.[11]
-
Column Chromatography: trans-Stilbene is less polar than cis-stilbene. Therefore, it will elute first from a silica gel column using a non-polar eluent system, such as a hexane/ethyl acetate mixture.[11]
Experimental Protocols & Visualizations
Protocol 1: Purification of Stilbene by Precipitation of TPPO
This protocol describes the removal of triphenylphosphine oxide by leveraging its low solubility in non-polar solvents.
Methodology:
-
Dissolution: Dissolve the crude product (mixture of stilbene and TPPO) in a minimal amount of a suitable organic solvent in which both are soluble, such as dichloromethane or diethyl ether.
-
Concentration: Concentrate the solution under reduced pressure to obtain a viscous oil or solid residue.
-
Trituration: Add a cold, non-polar solvent such as hexane or pentane to the residue.[1][2] Vigorously stir or sonicate the mixture. The TPPO should remain as a solid, while the stilbene dissolves.
-
Filtration: Filter the mixture to separate the solid TPPO.
-
Product Recovery: Collect the filtrate containing the stilbene and evaporate the solvent to obtain the purified product. Repeat the trituration if necessary for higher purity.[7][8]
Protocol 2: Purification of Stilbene by Complexation of TPPO with ZnCl₂
This protocol details the removal of triphenylphosphine oxide by forming an insoluble complex with zinc chloride.
Methodology:
-
Reagent Addition: Add 2 equivalents of solid zinc chloride (ZnCl₂) to the solution.[1][2]
-
Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.[1][2][3]
-
Filtration: Filter the suspension to remove the insoluble TPPO-zinc complex.
-
Product Isolation: The filtrate contains the purified stilbene. Concentrate the filtrate under reduced pressure to obtain the final product.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Page loading... [wap.guidechem.com]
optimizing reaction conditions for hindered ketones with (4-Nitrobenzyl)triphenylphosphonium bromide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (4-Nitrobenzyl)triphenylphosphonium bromide in Wittig reactions with sterically hindered ketones. Our aim is to help you navigate common challenges and optimize your reaction conditions for successful alkene synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield in my Wittig reaction with a hindered ketone and this compound?
A1: This is a common issue stemming from two primary factors. First, this compound forms a "stabilized ylide" due to the electron-withdrawing nitro group. Stabilized ylides are inherently less reactive than their unstabilized counterparts.[1][2] Second, sterically hindered ketones present a physically crowded reaction site, making it difficult for the bulky ylide to approach and attack the carbonyl carbon.[2][3] The combination of a less reactive nucleophile (the stabilized ylide) and a sterically inaccessible electrophile (the hindered ketone) often leads to slow reaction rates and poor yields.[2][3]
Q2: What is a stabilized ylide and how does it affect the reaction?
A2: A stabilized ylide has an electron-withdrawing group (like the nitro group in your reagent) attached to the carbon atom bearing the negative charge. This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive.[1] While this stability makes the reagent easier to handle, it significantly reduces its nucleophilicity, making it less effective in reacting with sterically hindered or electronically deactivated ketones.[2] Stabilized ylides typically favor the formation of the thermodynamically more stable (E)-alkene.[1][4]
Q3: Are there alternative reactions I should consider for hindered ketones?
A3: Yes, for sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[4][5][6][7] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[4][6][7] This increased reactivity allows it to react more efficiently with hindered ketones.[4] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[6][7]
Q4: Can I optimize the Wittig reaction conditions to improve the yield?
A4: While the HWE reaction is often superior for this specific challenge, you can attempt to optimize the Wittig reaction. Key parameters to consider are the choice of base, solvent, and reaction temperature. A stronger base, a more polar aprotic solvent, and higher temperatures can sometimes improve yields, but this may also lead to side reactions.
Troubleshooting Guide
Problem: Low or No Product Formation
This is the most common issue when reacting a stabilized ylide with a hindered ketone. The following troubleshooting workflow can help you address this problem.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Reactions Involving (4-Nitrobenzyl)triphenylphosphonium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Nitrobenzyl)triphenylphosphonium bromide in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction using this compound?
A1: The most prevalent side product is triphenylphosphine oxide (Ph₃P=O). This highly stable molecule is formed as the phosphorus-containing byproduct of the Wittig reaction. Its removal from the reaction mixture can be challenging due to its physical properties.
Q2: How does the nitro group in this compound affect the stereochemistry of the alkene product?
A2: The electron-withdrawing nature of the para-nitro group stabilizes the phosphonium ylide. Stabilized ylides in Wittig reactions predominantly lead to the formation of the thermodynamically more stable (E)-alkene (trans isomer).[1][2]
Q3: Can the nitro group itself react under typical Wittig conditions?
A3: While the Wittig reaction is generally tolerant of nitro groups, the basic conditions used to form the ylide can potentially lead to side reactions involving the nitrobenzyl moiety.[2] Studies on p-nitrobenzyl halides under basic conditions have shown the formation of 4,4'-dinitrostilbene and other dimeric products, suggesting that similar pathways could occur as minor side reactions in a Wittig synthesis.[3]
Q4: What are the potential decomposition products of this compound?
A4: Under thermal stress or in the presence of strong bases, potential decomposition can occur. While the phosphonium salt is generally stable, harsh conditions could lead to the formation of triphenylphosphine, 4-nitrotoluene, and other degradation products.
Q5: Are there any known incompatibilities of this compound?
A5: It should be stored away from strong oxidizing agents and strong bases, as it can react with them. The ylide generated from this salt is sensitive to water and oxygen.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Symptoms:
-
The purified product shows persistent signals corresponding to TPPO in NMR spectra.
-
Co-elution of the product and TPPO during column chromatography.
-
Low yield of the final product after purification.
Possible Causes:
-
TPPO is highly polar and can have similar solubility to the desired product, making separation by extraction and chromatography difficult.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Precipitation with Metal Salts | TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂). These complexes can be removed by filtration. | Effective for polar products where chromatography is challenging. | Requires an additional step and the use of metal salts. |
| Crystallization | If the desired alkene is a solid, recrystallization can be an effective method for separation, as TPPO may have different solubility characteristics. | Can yield a highly pure product. | Not suitable for liquid or highly soluble products; can lead to product loss. |
| Chromatography | Column chromatography is a standard method for separating the product from TPPO. | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Solvent Trituration | Suspending the crude reaction mixture in a non-polar solvent (e.g., hexane, ether) in which TPPO is poorly soluble can allow for its removal by filtration. | Simple and quick procedure. | The product may co-precipitate; not always effective. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Presence of unexpected peaks in NMR or mass spectrometry data.
-
Isolation of products with molecular weights corresponding to dimeric structures.
-
Discoloration of the reaction mixture beyond the expected color of the ylide.
Possible Causes:
-
Base-induced dimerization: Strong bases can promote the self-condensation of the 4-nitrobenzyl moiety, leading to the formation of 4,4'-dinitrostilbene.[3]
-
Reaction with solvent: The highly reactive ylide may react with certain solvents, especially those with acidic protons.
-
Decomposition of starting materials: Prolonged reaction times or high temperatures can lead to the decomposition of the phosphonium salt or the aldehyde/ketone.
Solutions:
-
Control of Base Addition: Add the base slowly at a low temperature to minimize side reactions.
-
Choice of Solvent: Use an aprotic, non-reactive solvent such as THF or dioxane.
-
Reaction Monitoring: Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
-
Purification: Employ careful chromatographic separation to isolate the desired product from these impurities.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with this compound
This protocol describes a general method for the olefination of an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or other suitable base
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise. The formation of the deep red ylide should be observed.[4]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Wittig Product from Triphenylphosphine Oxide by Precipitation with ZnCl₂
Materials:
-
Crude Wittig reaction mixture
-
Ethanol
-
Zinc chloride (ZnCl₂)
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of ethanol.
-
In a separate flask, prepare a solution of ZnCl₂ (2 equivalents relative to the initial phosphonium salt) in warm ethanol.
-
Add the ZnCl₂ solution to the solution of the crude product. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filter cake with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Troubleshooting workflow for product purification.
References
how to increase E-isomer selectivity in Wittig olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase E-isomer selectivity in Wittig olefination reactions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is yielding the Z-isomer as the major product. How can I increase the selectivity for the E-isomer?
A1: The stereochemical outcome of the Wittig reaction is primarily dependent on the stability of the phosphonium ylide used. To favor the formation of the E-alkene, you have two main strategies:
-
Use a Stabilized Ylide: If your synthesis allows, employ a stabilized ylide which has an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion.[1][2][3] These ylides are less reactive, and the initial cycloaddition step is reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which decomposes to the E-alkene.[2][4]
-
Employ the Schlosser Modification: If you must use a non-stabilized ylide (which typically gives the Z-alkene), the Schlosser modification can be used to achieve high E-selectivity.[1][5][6][7][8] This involves the in-situ conversion of the initially formed syn-betaine to the more stable threo-betaine before elimination.[1]
Q2: What is a stabilized ylide and why does it favor E-alkene formation?
A2: A stabilized ylide is a phosphonium ylide where the carbanion is stabilized by an adjacent electron-withdrawing group, such as an ester or a ketone.[1][2] This stabilization makes the ylide less reactive.[3][9] The key to their E-selectivity lies in the reversibility of the initial step of the Wittig reaction. The reaction proceeds through an oxaphosphetane intermediate. With stabilized ylides, the formation of this intermediate is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to yield the E-alkene.[2]
Q3: What is the Schlosser modification and when should I use it?
A3: The Schlosser modification is a variation of the Wittig reaction that allows for the selective synthesis of E-alkenes from non-stabilized ylides, which would typically produce Z-alkenes.[5][6][7] You should use this modification when you need to form an E-alkene from an aldehyde and a non-stabilized phosphonium ylide. The procedure involves the addition of a strong base, such as phenyllithium, at low temperatures after the initial formation of the betaine intermediate.[1][5] This deprotonates the betaine, and subsequent protonation and elimination steps lead to the E-alkene.[5]
Q4: Can solvent and temperature affect the E/Z selectivity?
A4: Yes, solvent and temperature can influence the stereochemical outcome. For stabilized ylides, protic solvents can decrease E-selectivity.[10] The presence of lithium salts can also have a significant effect on the stereochemical outcome, sometimes favoring the formation of the E-alkene.[8][11] Therefore, for reactions with non-stabilized ylides aiming for high Z-selectivity, salt-free conditions are often preferred.[11] The Schlosser modification, which favors E-isomers, is typically carried out at low temperatures.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low E/Z ratio with a stabilized ylide | 1. The ylide may not be sufficiently stabilized.2. Reaction conditions are not optimized for equilibration.3. Protic solvent interference.[10] | 1. Ensure the ylide contains a strong electron-withdrawing group (e.g., -COOR, -COR).2. Try running the reaction at a slightly higher temperature or for a longer duration to facilitate equilibration to the thermodynamic product.3. Use an aprotic solvent such as THF or toluene. |
| Formation of the Z-isomer with a non-stabilized ylide when the E-isomer is desired | This is the expected outcome for a standard Wittig reaction with non-stabilized ylides. | Implement the Schlosser modification. This involves adding a strong base (e.g., phenyllithium) at low temperature after the initial ylide-aldehyde addition, followed by a proton source. |
| Poor yield in the Schlosser modification | 1. Temperature control is critical; premature warming can lead to side reactions.2. The choice of base and proton source is important.3. Stoichiometry of the reagents is off. | 1. Maintain a very low temperature (typically -78 °C) during the addition of the strong base and the proton source.2. Phenyllithium is commonly used as the strong base. Use a hindered proton donor for the protonation step.3. Use an excess of the strong base to ensure complete deprotonation of the betaine. |
Experimental Protocols
General Protocol for E-Selective Wittig Reaction using a Stabilized Ylide
-
Ylide Generation:
-
To a stirred suspension of the phosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a suitable base (e.g., sodium hydride, 1.1 eq.).
-
Allow the mixture to warm to room temperature and stir until the solution becomes homogeneous and the characteristic color of the ylide appears.
-
-
Olefination:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the E-alkene.
-
Protocol for the Schlosser Modification for E-Alkene Synthesis
-
Ylide Generation:
-
To a stirred suspension of the non-stabilized phosphonium salt (1.1 eq.) in anhydrous diethyl ether or THF at room temperature, add a strong base such as n-butyllithium (1.0 eq.).
-
Stir the mixture for 30 minutes to generate the ylide.
-
-
Betaine Formation and Deprotonation:
-
Cool the ylide solution to -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the syn-betaine.
-
Add a second equivalent of a strong base, typically phenyllithium (1.1 eq.), and stir for an additional 30 minutes at -78 °C.
-
-
Protonation and Elimination:
-
Add a proton source, such as tert-butanol (2.0 eq.), to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature.
-
Stir for several hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography to isolate the E-alkene.
-
Visualizations
Caption: General pathways for Z- and E-selectivity in the Wittig reaction.
Caption: Workflow of the Schlosser modification for E-alkene synthesis.
Caption: Key factors influencing E-selectivity in Wittig olefination.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting ylide formation: color change and stability issues.
Technical Support Center: Ylide Formation
Welcome to the technical support center for ylide formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis and use of ylides, with a focus on color change and stability.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Issue 1: No Characteristic Color Change Upon Base Addition
-
Question: I've added a strong base to my phosphonium salt in an anhydrous solvent, but I don't see the expected deep red or orange color. What could be the problem?
-
Answer: The lack of a characteristic color change typically indicates that the ylide has not formed. Consider the following potential causes:
-
Insufficiently Strong Base: The base must be strong enough to deprotonate the phosphonium salt. The pKa of the base should be significantly higher than that of the α-proton on the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[1]
-
Inactive Base: Your basing agent may have degraded due to improper storage or handling. For example, n-BuLi solutions should be titrated periodically to determine their exact molarity.
-
Problem with the Phosphonium Salt: Ensure the phosphonium salt precursor is correct and pure. Impurities can interfere with the reaction.
-
Very Low Concentration: If the reaction is too dilute, the color may be too faint to observe.
-
Issue 2: Initial Color Fades or Changes Unexpectedly
-
Question: I observed the initial bright color of my ylide, but it faded to a pale yellow or disappeared entirely before I could add my carbonyl compound. What does this mean?
-
Answer: This is a strong indication that the ylide is decomposing.[2] The most common causes are:
-
Reaction with Moisture or Air: Unstabilized ylides are highly reactive and sensitive to water and oxygen.[1][3] A leak in your inert atmosphere setup or residual moisture in the solvent or on the glassware is the most likely culprit. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried.[1]
-
Thermal Instability: Many unstabilized ylides are not stable at room temperature. They should be generated at low temperatures (e.g., -78 °C) and used immediately (in situ).[1] Do not allow the reaction to warm up before the addition of the electrophile.
-
Reaction with Solvent: While uncommon with standard solvents like THF or ether, some ylides may react with the solvent, especially over extended periods.
-
Issue 3: Low or No Yield in Subsequent Wittig Reaction
-
Question: My ylide seemed to form correctly (based on color), but after adding my aldehyde/ketone and working up the reaction, I have a very low yield of the desired alkene.
-
Answer: A low product yield can stem from issues with either ylide formation or the subsequent olefination step.
-
Incomplete Ylide Formation: As mentioned in Issue 1, if the ylide did not form in high concentration, the subsequent reaction will be inefficient. Re-evaluate your choice of base and reaction conditions.[1]
-
Ylide Decomposition: If the ylide decomposed before or during the addition of the carbonyl compound, the yield will suffer. Maintain low temperatures and inert conditions.[1]
-
Poorly Reactive Carbonyl Compound: Sterically hindered ketones are often poor substrates for the Wittig reaction, especially with less reactive stabilized ylides.[1][4] Consider using a more reactive aldehyde if possible.
-
Side Reactions: The presence of lithium salts (from using n-BuLi) can sometimes lead to side products by stabilizing the betaine intermediate.[1][5] If this is suspected, switching to a sodium-based base like NaH or NaNH₂ may improve the yield of the desired alkene.[1]
-
Issue 4: Poor Stereoselectivity (Incorrect E/Z Ratio)
-
Question: My Wittig reaction produced a mixture of E/Z isomers, but I was expecting a single isomer. How can I improve the stereoselectivity?
-
Answer: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide.[6][7]
-
Unstabilized Ylides (R = alkyl group) are highly reactive and typically react under kinetic control to favor the formation of (Z)-alkenes.[1][3]
-
Stabilized Ylides (R = electron-withdrawing group like an ester or ketone) are less reactive, allowing the reaction to proceed under thermodynamic control, which favors the more stable (E)-alkene.[1][3]
-
Semi-stabilized Ylides (R = aryl group) often give poor selectivity, resulting in a mixture of E and Z isomers.[1][7]
To improve selectivity, ensure you are using a distinctly stabilized or unstabilized ylide and consider optimizing reaction conditions. For example, running reactions with unstabilized ylides in the absence of lithium salts can enhance (Z)-selectivity.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental difference between a stabilized and an unstabilized phosphonium ylide?
-
A1: The stability is determined by the substituent (R group) attached to the negatively charged carbon. Stabilized ylides have an electron-withdrawing group (e.g., -COOR, -CN) that delocalizes the negative charge through resonance, making the ylide more stable and less reactive.[8] Unstabilized ylides have electron-donating or neutral groups (e.g., alkyls), which results in a more localized and highly reactive carbanion.[1][8]
-
Q2: Can I isolate my phosphonium ylide before using it?
-
A2: It depends on the ylide's stability. Stabilized ylides are often stable enough to be isolated, purified, and stored as solids.[1][9] However, unstabilized ylides are highly reactive and sensitive to air and moisture. Therefore, they are almost always generated in situ and used immediately without isolation.[1]
-
Q3: What is the driving force of the Wittig reaction?
-
A3: The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1] This bond formation is highly exothermic and makes the overall reaction thermodynamically favorable.
Data Presentation
Table 1: Ylide Classification and Expected Wittig Outcome
| Ylide Type | Substituent on Carbanion | Relative Stability & Reactivity | Required Base | Typical Wittig Product |
| Unstabilized | Alkyl, H | Low stability, high reactivity[8] | Strong (n-BuLi, NaH)[1] | (Z)-alkene (kinetic control)[7] |
| Semi-stabilized | Aryl (e.g., Phenyl) | Intermediate stability | Strong to moderate | Mixture of (E) and (Z)-alkenes[7] |
| Stabilized | Ester, Ketone, CN, etc. | High stability, low reactivity[8] | Weaker (NaOMe, Na2CO3)[1] | (E)-alkene (thermodynamic control)[7] |
Table 2: pKa Values for Phosphonium Salts and Common Bases
| Compound | Structure | pKa (in DMSO) |
| Phosphonium Salt | (CH₃)₃P⁺-CH₃ | ~30 |
| Phosphonium Salt | (C₆H₅)₃P⁺-CH₃ | ~22[10] |
| Base: n-Butyllithium | n-BuLi | ~50 |
| Base: Sodium Hydride | NaH | ~35 |
| Base: Sodium Amide | NaNH₂ | ~38 |
| Base: Sodium Methoxide | NaOCH₃ | ~29 |
| Note: pKa values are approximate and can vary with the solvent and conditions. |
Experimental Protocols
Protocol 1: In Situ Generation of an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane) and Subsequent Wittig Reaction
-
Preparation: Add methyltriphenylphosphonium bromide (1.05 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe. The formation of the ylide is indicated by a distinct color change (typically to deep red or orange).[6]
-
Ylide Formation: Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Reaction with Carbonyl: Cool the ylide solution back down to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).[6]
Protocol 2: Preparation and Isolation of a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Salt Formation: Prepare the corresponding phosphonium salt, ethyl (triphenylphosphonio)acetate bromide, by reacting triphenylphosphine with ethyl bromoacetate.
-
Ylide Formation: Dissolve the dried phosphonium salt in water. While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the solution becomes basic (confirm with pH paper).
-
Extraction: The stabilized ylide will precipitate as a white solid. Extract the ylide into dichloromethane or chloroform.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the stable ylide, which can be stored for future use.[1]
Visualizations
Caption: Experimental workflow for preparing and using unstable ylides.
Caption: Troubleshooting logic for low-yield Wittig reactions.
Caption: Relationship between ylide stability and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
purification of crude product from (4-Nitrobenzyl)triphenylphosphonium bromide reaction by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude (4-Nitrobenzyl)triphenylphosphonium bromide via recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities can lower the melting point of the mixture. The solution is supersaturated and cooling too quickly. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Re-heat the solution to dissolve the oil, add a slightly larger volume of the hot solvent, and allow it to cool more slowly. Attempt trituration with a non-polar solvent like hexane to solidify the oil before recrystallization.[1] |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated and requires nucleation to begin crystallization. | Boil off some of the solvent to increase the concentration and then allow the solution to cool again. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound. Cool the solution in an ice bath to further decrease solubility. |
| Poor or low yield of recovered product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization occurred during a hot filtration step. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Crystals are colored or appear impure. | Presence of colored impurities from the reaction. Co-precipitation of impurities with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Ensure slow cooling to allow for selective crystallization of the desired compound. A second recrystallization may be necessary. |
| The phosphonium salt is difficult to handle due to its hygroscopic nature. | Phosphonium salts, in general, can be hygroscopic and absorb moisture from the atmosphere, leading to a gummy or oily consistency.[1] | Dry the crude product thoroughly under vacuum before recrystallization. Use dry solvents for the recrystallization process. Conduct the filtration and drying steps under an inert atmosphere (e.g., nitrogen) if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most common impurities are unreacted starting materials, namely triphenylphosphine, and a common byproduct, triphenylphosphine oxide.[1] Triphenylphosphine oxide can form if triphenylphosphine is exposed to oxygen.[1]
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent will dissolve the compound when hot but not when cold. This compound is known to be soluble in methanol.[2][3] Ethanol is also a commonly used solvent for recrystallizing phosphonium salts.[2] A mixed solvent system, such as dichloromethane/diethyl ether or acetonitrile/ethyl acetate, can also be effective.[1] The choice of solvent may require some small-scale trials to find the optimal conditions for your specific crude product.
Q3: My product is still an oil after attempting recrystallization. What else can I try?
A3: If recrystallization fails to produce a solid, trituration is a recommended alternative. This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Non-polar solvents like cold hexanes or diethyl ether are good starting points.[1] This process can often induce the product to solidify.
Q4: How can I obtain a seed crystal if I don't have any pure product?
A4: If you have an oily product, you can attempt to induce crystallization in a small portion of the material. Try dissolving a small amount of the oil in a minimal amount of a suitable hot solvent and then cooling it slowly in an ice bath while scratching the inside of the container with a glass rod. Any small solid particles that form can be used as seed crystals for the bulk of the material.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Methanol | Soluble[2][3] | Often a good choice for initial recrystallization attempts. |
| Ethanol | Likely Soluble | A common and effective solvent for recrystallizing many phosphonium salts.[2] |
| Isopropanol | Moderately to Sparingly Soluble | May be a good candidate for a single-solvent recrystallization if solubility is poor at room temperature. |
| Dichloromethane | Soluble | Can be used as the "good" solvent in a mixed-solvent system with an anti-solvent like diethyl ether or hexanes. |
| Acetone | Likely Soluble | The polarity suggests it may be a suitable solvent. |
| Ethyl Acetate | Sparingly Soluble to Insoluble | Can be used as an anti-solvent or for washing the purified crystals. |
| Toluene | Sparingly Soluble to Insoluble | Can be used as an anti-solvent or for washing the purified crystals. |
| Diethyl Ether | Insoluble | Commonly used as an anti-solvent to induce precipitation from a more polar solvent. |
| Hexanes | Insoluble | A good choice for trituration to remove non-polar impurities and for washing the final product. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Glass funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the solid has completely dissolved at or near the boiling point of the ethanol. Note: Use the minimum amount of hot ethanol required for complete dissolution to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the flask, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted piece of filter paper in the hot funnel and quickly filter the hot solution into the clean, hot flask. This step removes the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum. The final product should be a white to off-white crystalline solid.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: 4-Nitrobenzaldehyde Reactions and Temperature Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitrobenzaldehyde. The focus is on understanding and controlling the effect of temperature on reaction rates to ensure optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of reaction with 4-nitrobenzaldehyde?
As a general principle, increasing the temperature increases the rate of most chemical reactions.[1][2][3] This is because reactant molecules gain kinetic energy, leading to more frequent and energetic collisions.[1][3] For many reactions at room temperature, a 10°C rise can approximately double the reaction rate.[2] However, for reactions involving 4-nitrobenzaldehyde, higher temperatures can also lead to undesirable side reactions, degradation of the product, and reduced yields.[4][5] Therefore, precise temperature control is critical.
Q2: Why is temperature control so crucial when working with 4-nitrobenzaldehyde?
Temperature control is paramount for several reasons:
-
Minimizing Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts. For instance, in nitration reactions, higher temperatures can lead to the formation of dinitrated products or oxidation of the aldehyde group.[4] In the Henry reaction, it can cause dehydration of the desired β-nitro alcohol product.[5]
-
Preventing Degradation: Both 4-nitrobenzaldehyde and the desired products can be susceptible to degradation at high temperatures.[4]
-
Controlling Exothermic Reactions: Many reactions involving 4-nitrobenzaldehyde, such as nitration, are highly exothermic. Without proper cooling, the reaction temperature can increase rapidly, potentially leading to a runaway reaction.[4]
-
Ensuring Selectivity: In some cases, temperature can influence the ratio of isomers formed.
Q3: What are the recommended storage conditions for 4-nitrobenzaldehyde to avoid degradation?
4-Nitrobenzaldehyde should be stored in a cool, dry, and well-ventilated area, typically below +30°C.[6] To prevent degradation, especially in solution, it is advisable to use freshly prepared solutions. If short-term storage of a solution is necessary, it should be kept in a tightly sealed, amber glass container at a reduced temperature (2-8°C) to protect it from light and air.[7]
Troubleshooting Guides
Issue 1: Low Yield in Chemical Synthesis
Q: My reaction with 4-nitrobenzaldehyde is resulting in a significantly lower yield than expected. What are the potential temperature-related causes?
A: Low yields are a common issue and can often be traced back to improper temperature control. Consider the following:
-
Temperature Too High: This is a frequent cause of low yields.
-
Temperature Too Low:
-
Incomplete Reaction: If the temperature is too low, the reaction rate may be too slow to reach completion within the given timeframe, especially for deactivated substrates.[4]
-
-
Runaway Reaction:
-
Charring: In highly exothermic reactions like nitration, a rapid temperature increase can cause charring of the organic material, leading to significant product loss.[4]
-
Solutions:
-
Optimize Temperature: Carefully review the literature for the optimal temperature range for your specific reaction. If this information is unavailable, a temperature screening is recommended.
-
Implement Efficient Cooling: For exothermic reactions, use an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain a stable internal temperature.[4]
-
Controlled Reagent Addition: Add reagents dropwise, especially in exothermic reactions, to allow for effective heat dissipation.[4]
-
Monitor Internal Temperature: Always use a thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature.[4]
Issue 2: Formation of Impurities and Side Products
Q: I am observing a significant amount of impurities in my final product. How can temperature be influencing this?
A: The formation of impurities is often linked to reaction temperature.
-
Side Reactions at High Temperatures: Many side reactions have a higher activation energy than the desired reaction and are therefore favored at elevated temperatures.[4]
-
Isomer Formation: While the electronic effects of the substituents on the benzene ring are the primary determinants of isomer distribution, temperature can influence the ratio of isomers formed.[4]
-
Cannizzaro Reaction: In the presence of a strong base, 4-nitrobenzaldehyde, which lacks an α-hydrogen, can undergo a self-condensation (Cannizzaro) reaction.[5] This can be exacerbated at higher temperatures.
Solutions:
-
Lower the Reaction Temperature: This is often the most effective way to minimize temperature-dependent side reactions.[5]
-
Use Milder Reaction Conditions: Consider if a milder catalyst or reagent can be used that is effective at a lower temperature.[5]
-
Purification: If minor impurities are unavoidable, appropriate purification techniques such as recrystallization or column chromatography will be necessary.
Data Presentation
| Reaction Type | Reactants | Typical Temperature Range | Notes on Temperature Effects |
| Nitration (to synthesize 3-nitrobenzaldehyde) | Benzaldehyde, Nitrating Agent | 0-15°C | Highly exothermic. Higher temperatures lead to side reactions and dinitration.[4] |
| Oxidation (to synthesize 4-nitrobenzaldehyde) | p-Nitrotoluene, Chromium Trioxide | Below 10°C | Exceeding this temperature can significantly lower the yield.[4] |
| Henry (Nitroaldol) Reaction | 4-Nitrobenzaldehyde, Nitroalkane | Varies (e.g., 10°C, 25°C, 40°C) | Lower temperatures minimize side reactions like dehydration. Higher temperatures increase the reaction rate but may promote side reactions.[5][8] |
| Perkin Reaction | 4-Nitrobenzaldehyde, Acetic Anhydride | ~180°C | Requires high temperatures for the condensation to occur.[6] |
| Wittig Reaction | 4-Nitrobenzaldehyde, Phosphorus Ylide | 30-40 minutes (reflux) | The specific temperature depends on the solvent used for reflux.[6] |
| Aldol Condensation | 4-Nitrobenzaldehyde, Acetone | Room Temperature | Can be catalyzed by L-prolinamide derivatives at room temperature.[9] |
Experimental Protocols
Protocol 1: Asymmetric Henry Reaction Using a Chiral Copper Catalyst
This protocol is designed to produce enantiomerically enriched β-nitro alcohols.
Materials:
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL) in a vial.
-
Stir the solution at room temperature for 2 hours to form the blue catalyst complex.
-
Add 4-nitrobenzaldehyde (0.2 mmol) to this solution.
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring for 24-48 hours at the desired temperature (e.g., 10°C or 25°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, isolate and purify the product using standard methods like column chromatography.
Protocol 2: Perkin Reaction for the Synthesis of α,β-Unsaturated Acid
Materials:
-
4-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Heat a mixture of 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1 equivalent) to approximately 180°C for several hours.[6]
-
After the reaction period, pour the hot mixture into water to hydrolyze the excess acetic anhydride. The product will often precipitate.
-
If necessary, boil the mixture to complete the hydrolysis, then cool to crystallize the product.[6]
Visualizations
Caption: A generalized workflow for studying the effect of temperature on a chemical reaction.
Caption: The desired Henry reaction pathway and common temperature-induced side reactions.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
managing the labile nature of aldehyde reactants in the Wittig reaction.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals managing the labile nature of aldehyde reactants in the Wittig reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent instability of aldehydes and their impact on the Wittig reaction.
Q1: Why are some aldehyde reactants considered "labile" in the context of the Wittig reaction?
Aldehydes are considered labile due to their susceptibility to several degradation pathways, which can be exacerbated by the basic and nucleophilic conditions of the Wittig reaction.[1] Key issues include:
-
Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially if exposed to air.
-
Polymerization: Aldehydes, particularly those without alpha-substituents, can undergo base-catalyzed self-condensation (aldol reaction) or polymerization.[1]
-
Decomposition: Certain aldehydes may be sensitive to the strong bases used to generate the ylide, leading to decomposition.[1][2][3]
Q2: What are the primary side reactions involving labile aldehydes under Wittig conditions?
Besides oxidation and polymerization, labile aldehydes can lead to side products through reactions with the Wittig reagent or the base. The strong bases used to form unstabilized ylides (e.g., n-Butyllithium) can deprotonate the alpha-carbon of the aldehyde, leading to enolate formation and subsequent side reactions. This can reduce the overall yield of the desired alkene.
Q3: How does the stability of the phosphonium ylide affect the reaction with a sensitive aldehyde?
The stability of the ylide dictates the reaction conditions, which in turn affects the labile aldehyde.
-
Non-stabilized Ylides: These are highly reactive and require strong, non-nucleophilic bases like n-BuLi or NaHMDS for their formation.[4][5] These harsh conditions can promote aldehyde decomposition. However, their high reactivity means the reaction is often fast, which can minimize the time the aldehyde is exposed to degradative conditions.[4]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group that stabilizes the negative charge, making them less reactive.[6][7] They can be formed with weaker bases like NaH or NaOMe, creating a milder environment for the aldehyde.[5][7] However, the reaction is slower, which may not be ideal for exceptionally unstable aldehydes.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when using labile aldehydes in the Wittig reaction.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Alkene | 1. Aldehyde has decomposed prior to or during the reaction.[1] 2. Ylide was quenched by moisture or acidic impurities. 3. Steric hindrance around the carbonyl group.[1] 4. Incorrect base used for ylide generation. | 1. Purify the aldehyde immediately before use (distillation or column chromatography). Use freshly prepared or titrated base. 2. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[8] 3. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often better for hindered ketones.[1] 4. Use a strong base (n-BuLi, NaHMDS) for non-stabilized ylides and a weaker base (NaH, K₂CO₃) for stabilized ylides.[5] |
| Multiple Unidentified Spots on TLC | 1. Aldehyde polymerization or aldol condensation byproducts. 2. Oxidation of the aldehyde to a carboxylic acid. 3. Side reactions from impurities in the starting materials. | 1. Add the aldehyde slowly to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate. 2. Degas solvents and run the reaction under a strict inert atmosphere. 3. Ensure all reagents are pure. Filter the ylide solution before adding the aldehyde if the phosphonium salt has low solubility. |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is a ubiquitous and often poorly soluble byproduct of the Wittig reaction.[9] 2. TPPO can co-elute with the desired product during chromatography. | 1. Crystallization: TPPO can sometimes be precipitated from a nonpolar solvent mixture like hexanes/ether and removed by filtration.[10] 2. Chromatography: Use a less polar eluent system if possible, as TPPO is moderately polar. 3. Alternative Reaction: Use the Horner-Wadsworth-Emmons (HWE) reaction. Its phosphate byproduct is water-soluble and easily removed during aqueous workup.[8] |
Section 3: Advanced Strategies & Protocols
For particularly sensitive aldehydes, standard procedures may be insufficient. The following strategies and protocols offer more robust solutions.
Q4: What is the recommended strategy for handling a highly sensitive aldehyde?
A decision-making workflow can help determine the best approach.
Caption: Decision workflow for managing labile aldehydes.
Q5: Can you provide a general protocol for protecting an aldehyde as a cyclic acetal?
Acetal protection is an excellent strategy when other parts of a molecule need to be modified under basic or nucleophilic conditions that the aldehyde would not survive.[11][12][13] Acetals are stable in basic conditions and can be easily removed with acid.[11][13]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. wittig_reaction [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Minimizing Byproduct Formation in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during large-scale chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during synthesis that can lead to increased byproduct formation.
Q1: My reaction is producing a significant amount of an unexpected byproduct. How can I identify the source of this impurity?
A1: Identifying the source of an unexpected byproduct requires a systematic approach. Start by considering potential side reactions based on your starting materials and reaction conditions. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for determining the molecular weight of the impurity, which can provide clues to its structure. For a definitive identification, isolating the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[1]
A common troubleshooting workflow involves:
-
Reviewing the Reaction Chemistry: Are there alternative reaction pathways for your reactants? Could the product be degrading under the reaction conditions?
-
Analyzing Starting Materials: Ensure the purity of your starting materials and reagents, as impurities in these can lead to side reactions.[1]
-
Evaluating Reaction Conditions: High temperatures or incorrect stoichiometry can often favor the formation of side products.[1]
-
Monitoring the Reaction Over Time: Take aliquots at regular intervals to determine when the byproduct begins to form. This can help distinguish between a side reaction occurring concurrently with the main reaction and degradation of the product over time.
Q2: My reaction yield is consistently low, and I suspect side reactions are the cause. What are the first parameters I should adjust?
A2: Low yields are often a direct consequence of competing side reactions. The first parameters to investigate are typically temperature, concentration, and reaction time.
-
Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can therefore selectively slow down the formation of byproducts. Conversely, if the desired product is thermodynamically more stable, a higher temperature might favor its formation by allowing the reaction to reach equilibrium.
-
Concentration and Addition Rate: High local concentrations of a reagent, often caused by adding it too quickly, can promote side reactions like dimerization.[2] Slow, controlled addition of reagents is a common strategy to minimize such byproducts.
-
Reaction Time: Allowing a reaction to proceed for too long can lead to the degradation of the desired product, which will appear as an increase in impurities over time. Monitoring the reaction to determine the point of maximum product formation is crucial.[3]
Q3: I am performing a Grignard reaction and observing a significant amount of a high-boiling point byproduct. What is happening?
A3: A common side reaction in Grignard preparations is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[2] For example, when preparing phenylmagnesium bromide from bromobenzene, the formation of biphenyl is a common side product.[4]
To minimize Wurtz coupling:
-
Control the rate of addition: Add the alkyl halide slowly to maintain a low concentration in the reaction mixture.[2]
-
Maintain a moderate temperature: High temperatures can favor the coupling reaction.[2]
-
Ensure magnesium is sufficiently activated: A passive layer of magnesium oxide can hinder the primary reaction, allowing more time for the side reaction to occur. Using iodine or 1,2-dibromoethane can help activate the magnesium surface.[2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic control, and how can I use this to my advantage?
A1: In reactions with competing pathways, the product distribution can be governed by either kinetics or thermodynamics.[5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest (the kinetic product). This product has the lowest activation energy.[5][6]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product will be the most stable one (the thermodynamic product), which has the lowest Gibbs free energy.[5][6]
You can leverage this by adjusting the reaction conditions. If the desired product is the kinetic one, use low temperatures and quench the reaction after a short time. If the desired product is the thermodynamic one, use higher temperatures and allow the reaction to proceed for a longer duration to reach equilibrium.[7]
Q2: How does solvent choice impact byproduct formation?
A2: The choice of solvent can significantly influence the rates of both the desired reaction and potential side reactions. Key factors to consider include:
-
Polarity: The polarity of the solvent can stabilize or destabilize transition states and intermediates. For example, polar protic solvents can stabilize the carbocation intermediate in S(N)1 reactions, increasing their rate.[8] Conversely, these solvents can solvate nucleophiles, reducing their reactivity in S(_N)2 reactions.[9]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents (e.g., alcohols, water) should not be used with reagents that are strong bases, such as Grignard reagents, as they will be quenched.[5]
-
Boiling Point: The boiling point of the solvent determines the maximum temperature for a reaction at atmospheric pressure. This is a crucial factor when trying to establish kinetic or thermodynamic control.[10][11]
Q3: What is Process Analytical Technology (PAT) and how can it help minimize byproducts?
A3: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time monitoring of critical process parameters (CPPs).[12] Instead of relying solely on end-product testing, PAT uses in-line or on-line analytical tools (e.g., FTIR, Raman, NIR spectroscopy) to gain a deeper understanding of the reaction as it happens.[11][13]
By implementing PAT, you can:
-
Monitor the formation of products and byproducts in real-time. This allows for the precise determination of the optimal reaction endpoint, preventing product degradation or the formation of impurities due to extended reaction times.[3][10]
-
Ensure consistent product quality. By monitoring CPPs, you can make real-time adjustments to the process to keep it within the desired operating range, reducing batch-to-batch variability.[11]
-
Improve process understanding. The data gathered through PAT provides valuable insights into reaction kinetics and mechanisms, which can be used to further optimize the process.[11]
Data Presentation: Impact of Reaction Parameters on Byproduct Formation
The following tables summarize quantitative data from various studies, illustrating how adjusting reaction parameters can minimize byproduct formation.
Table 1: Effect of Temperature on Byproduct Formation in the Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride [7]
| Temperature (°C) | Reaction Time | Endo Product (Kinetic) (%) | Exo Product (Thermodynamic) (%) | Predominant Control |
| 25 | Short | High | Low | Kinetic |
| 100 | Long | Low | High | Thermodynamic |
Table 2: Effect of Catalyst and Solvent on Selectivity in the Hydrogenation of Furfural [6]
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Product | Selectivity (%) |
| Ni/C | Isopropanol | 150 | 50 | Complex Mixture | Poor |
| Ni-Fe/C | Isopropanol | 150 | 50 | 2-Methylfuran | 65 |
| Cu-Co/C | Dioxane | 150 | 5 | Cyclopentanone | 49 |
| Cu-Co/C (calcined) | Dioxane | 140 | 30 | Furfuryl alcohol | 96 |
Table 3: Effect of Solvent on S(_N)2 Reaction Rate [9]
| Reaction | Solvent | Relative Rate |
CH(_3)I + Cl
| Methanol (Protic) | 1 |
CH(_3)I + Cl
| Acetonitrile (Aprotic) | 5000 |
CH(_3)I + Cl
| DMF (Aprotic) | 2800000 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification with Byproduct (Water) Removal
This protocol describes a general method for Fischer esterification, a reaction that is in equilibrium. To drive the reaction towards the ester product, the byproduct, water, is removed.[14]
Materials:
-
Carboxylic acid
-
Alcohol (can be used in excess as the solvent)
-
Acid catalyst (e.g., concentrated H(_2)SO(_4), p-TsOH)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., toluene)
-
Drying agent (e.g., anhydrous Na(_2)SO(_4) or MgSO(_4))
-
Saturated NaHCO(_3) solution
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using an azeotropic solvent like toluene)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Method A (Excess Alcohol): To a round-bottom flask, add the carboxylic acid and a large excess of the alcohol (which also acts as the solvent).[14] Cautiously add a catalytic amount of concentrated sulfuric acid.
-
Method B (Dean-Stark Trap): To a round-bottom flask, add the carboxylic acid, a slight excess of the alcohol, and an inert solvent that forms an azeotrope with water (e.g., toluene). Add the acid catalyst. Attach a Dean-Stark trap and a reflux condenser.[14]
-
-
Reaction: Heat the mixture to reflux with stirring. Water will be removed from the reaction either by being absorbed by the excess alcohol or collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used, remove it using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO(_3) solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and concentrate using a rotary evaporator to obtain the crude ester.
-
-
Purification: Purify the crude ester by distillation or column chromatography as needed.
Protocol 2: Establishing Kinetic vs. Thermodynamic Control in the Hydrobromination of 1,3-Butadiene
This protocol provides a framework for demonstrating kinetic versus thermodynamic control in the addition of HBr to a conjugated diene.[7]
Materials:
-
1,3-Butadiene
-
Hydrogen bromide (HBr)
-
Anhydrous, non-polar solvent (e.g., hexane)
-
Saturated NaHCO(_3) solution
-
Anhydrous MgSO(_4)
Equipment:
-
Three-neck round-bottom flask
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen bath
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Separatory funnel
-
GC or NMR for product analysis
Procedure for Kinetic Control:
-
Set up the three-neck flask with a stirrer, a low-temperature thermometer, and a gas inlet.
-
Cool the flask to -80 °C using a dry ice/acetone bath.
-
Condense a known amount of 1,3-butadiene into the flask and dissolve it in cold hexane.
-
Slowly bubble a stoichiometric amount of HBr gas through the solution while maintaining the temperature at -80 °C and stirring vigorously.
-
After the addition is complete, stir for a short period (e.g., 10-15 minutes).
-
Quench the reaction by pouring it into a cold, saturated NaHCO(_3) solution.
-
Separate the organic layer, dry it over anhydrous MgSO(_4), and carefully remove the solvent at low temperature.
-
Analyze the product mixture immediately by GC or NMR to determine the ratio of the 1,2-adduct (kinetic product) to the 1,4-adduct (thermodynamic product).
Procedure for Thermodynamic Control:
-
Follow the same initial setup as for kinetic control.
-
After the addition of HBr, instead of quenching, allow the reaction mixture to warm to a higher temperature (e.g., 40 °C) and stir for an extended period (e.g., several hours) to allow the reaction to reach equilibrium.
-
Cool the mixture, then perform the same workup procedure as described above.
-
Analyze the product mixture by GC or NMR. A higher proportion of the more stable 1,4-adduct is expected.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phiab.com [phiab.com]
- 10. quora.com [quora.com]
- 11. thecalculatedchemist.com [thecalculatedchemist.com]
- 12. medium.com [medium.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Determining E/Z Ratios of Stilbene Products: A Comparative Guide to 1H NMR Characterization
For researchers and professionals in drug development and chemical synthesis, accurately determining the isomeric ratio of products is paramount. In the case of stilbenes, which possess E/Z isomerism, 1H NMR spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique. This guide provides a detailed comparison of 1H NMR characterization for (E)- and (Z)-stilbene, supported by experimental data and protocols, to facilitate the precise determination of isomeric ratios in synthesized products.
Distinguishing (E)- and (Z)-Stilbene by 1H NMR
The geometric differences between (E)- and (Z)-stilbene lead to distinct electronic environments for their protons, resulting in characteristic and predictable differences in their 1H NMR spectra. The most significant distinctions are observed in the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
In (E)-stilbene, the two vinylic protons are chemically equivalent and appear as a singlet. In contrast, the vinylic protons of (Z)-stilbene are also equivalent but resonate at a different chemical shift. The primary distinguishing feature, however, arises from the coupling between the vinylic protons in asymmetrically substituted stilbenes or when analyzing mixtures. The magnitude of the vicinal coupling constant (³J_HH) is governed by the dihedral angle between the coupled protons, as described by the Karplus relationship. For (E)-stilbene, the trans-protons have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 12-18 Hz.[1] Conversely, the cis-protons in (Z)-stilbene have a dihedral angle of approximately 0°, leading to a smaller coupling constant, generally between 6-12 Hz.[1]
Another key differentiator is the chemical shift of the vinylic protons. Due to the anisotropic effect of the phenyl rings, the vinylic protons in (Z)-stilbene are shielded and appear at a lower chemical shift (further upfield) compared to those in (E)-stilbene.[1]
Quantitative Data Comparison
The following table summarizes the key 1H NMR parameters for the vinylic protons of (E)- and (Z)-stilbene, providing a clear basis for their identification and quantification.
| Parameter | (E)-Stilbene | (Z)-Stilbene | Key Differentiating Feature |
| Vinylic Proton Chemical Shift (δ) | ~7.1 ppm[1] | ~6.6 ppm[1] | Vinylic protons in (Z)-stilbene are more shielded (upfield shift). |
| Vinylic Proton Coupling Constant (³J_HH) | ~12-18 Hz[1] | ~6-12 Hz[1] | The trans coupling in (E)-stilbene is significantly larger. |
Experimental Protocol for 1H NMR Analysis
This protocol outlines the standard procedure for preparing a stilbene product sample and acquiring a 1H NMR spectrum to determine the E/Z ratio.
Materials:
-
Stilbene product sample (mixture of E/Z isomers)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer (optional)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the stilbene product mixture into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing can be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the distinct signals corresponding to the vinylic protons of the (E)- and (Z)-isomers.
-
The E/Z ratio is determined by the ratio of the integration values of their respective vinylic proton signals.[2][3]
-
Visualization of the Workflow and Isomer Comparison
The following diagrams illustrate the logical workflow for determining the E/Z ratio and a comparison of the key 1H NMR features of the stilbene isomers.
Alternative Methods for E/Z Ratio Determination
While 1H NMR is a powerful tool, other analytical techniques can also be employed to determine the E/Z ratio of alkenes, each with its own advantages and limitations.
-
Gas Chromatography (GC): GC can separate isomers based on differences in their boiling points and interactions with the stationary phase. The ratio is determined from the relative peak areas. This method is highly sensitive but requires volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another separation technique that can resolve E/Z isomers based on their differential partitioning between a stationary and a mobile phase. It is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally sensitive.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can provide definitive structural information by detecting through-space interactions between protons.[4] For stilbenes, a cross-peak between the vinylic and aromatic protons would be expected for the (Z)-isomer due to their spatial proximity, which is absent in the (E)-isomer. This method is excellent for unambiguous assignment but is more time-consuming than a standard 1H NMR experiment.
References
A Comparative Guide to the Reactivity of (4-Nitrobenzyl)triphenylphosphonium bromide and Unstabilized Ylides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. A critical factor dictating the reaction's outcome—including reactivity, stereoselectivity, and substrate tolerance—is the nature of the phosphorus ylide employed. This guide provides an objective comparison between the stabilized ylide derived from (4-Nitrobenzyl)triphenylphosphonium bromide and common unstabilized ylides, supported by experimental data and detailed protocols to inform methodological choices in research and development.
The Dichotomy of Phosphorus Ylides: A Comparative Overview
Phosphorus ylides are broadly classified into two categories based on the substituents attached to the carbanionic carbon. This fundamental difference in electronic structure profoundly influences their stability, reactivity, and the stereochemistry of the resulting alkene.
This compound is the precursor to a stabilized ylide . The electron-withdrawing nitro group (-NO₂) delocalizes the negative charge on the adjacent benzylic carbon through resonance, rendering the ylide less reactive and more stable.[1][2][3] These ylides are often stable enough to be isolated as solids and are generally easier to handle.[1][4]
Unstabilized ylides , in contrast, bear electron-donating or neutral groups, such as alkyl chains (e.g., from ethyltriphenylphosphonium bromide).[1][2] The absence of electron-withdrawing groups results in a localized, highly reactive carbanion.[1] Consequently, these ylides are typically generated and used in situ under inert, anhydrous conditions.[1][2]
The key performance differences are summarized below:
-
Reactivity and Stability: Stabilized ylides are less reactive and more stable, often requiring milder bases for their formation and sometimes elevated temperatures for reaction.[1][2][5] Unstabilized ylides are highly reactive and less stable, necessitating strong bases (e.g., n-butyllithium) for their generation at low temperatures and reacting rapidly with aldehydes and ketones.[2][6]
-
Stereoselectivity: This is the most significant practical difference. Stabilized ylides, including the one derived from this compound, predominantly yield the thermodynamically more stable (E)-alkene (trans isomer).[1][2][7][8][9] Conversely, unstabilized ylides typically favor the formation of the kinetically controlled (Z)-alkene (cis isomer).[2][5][7][8]
-
Functional Group Tolerance: The lower basicity of stabilized ylides allows for their use with substrates containing a broader range of functional groups that might be incompatible with the strongly basic conditions required for unstabilized ylides.[2]
Quantitative Performance Data
The following table summarizes representative experimental data for the Wittig reaction of the ylide derived from this compound and an unstabilized ylide with benzaldehyde, a common aromatic aldehyde.
| Ylide Type | Phosphonium Salt | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Stabilized | This compound | Benzaldehyde | (E)-4-Nitrostilbene | ~54% (with 4-nitrobenzaldehyde) | Predominantly E | [10] |
| Unstabilized | Ethyltriphenylphosphonium bromide | Benzaldehyde | 1-Phenylpropene | High | Predominantly Z | [1][11] |
Note: Direct side-by-side comparative data under identical conditions is scarce in the literature due to the fundamentally different reactivity profiles requiring different optimal reaction conditions. The data presented is representative for each class of ylide.
Experimental Protocols
Detailed methodologies for representative Wittig reactions are provided below. These protocols highlight the different requirements for handling and reacting with stabilized and unstabilized ylides.
Protocol 1: Synthesis of (E)-4-Nitrostilbene using a Stabilized Ylide
This protocol describes the reaction of the stabilized ylide generated from this compound with benzaldehyde.
Materials:
-
This compound (NBTP)
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Ylide Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.1 eq) in ethanol to the phosphonium salt solution.[12]
-
Stir the mixture at room temperature. The formation of the deep red-colored ylide indicates a successful deprotonation.[12]
-
Wittig Reaction: To the ylide solution, add benzaldehyde (1.0 eq) dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure completion. The disappearance of the red color indicates the consumption of the ylide.[12]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield (E)-4-nitrostilbene.
Protocol 2: Synthesis of (Z)-1-Phenylpropene using an Unstabilized Ylide
This protocol outlines the in situ generation and reaction of an unstabilized ylide from ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Anhydrous sodium sulfate
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dry glassware
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Ylide Preparation: Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.[13]
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 eq) dropwise via syringe while vigorously stirring. Ensure the internal temperature does not rise significantly. The formation of a characteristic orange or reddish color indicates the generation of the ylide.[13]
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[13]
-
Wittig Reaction: To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[13] Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of (Z)- and (E)-1-phenylpropene, is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in ylide classification and the general workflows for the Wittig reactions described.
Caption: Classification of phosphorus ylides and their stereochemical outcomes.
Caption: Comparative experimental workflows for Wittig reactions.
Conclusion
The choice between a stabilized ylide, such as that derived from this compound, and an unstabilized ylide is primarily dictated by the desired stereochemical outcome of the alkene product. Stabilized ylides offer the significant advantages of enhanced stability, ease of handling, and excellent (E)-selectivity, making them ideal for the synthesis of trans-alkenes. Unstabilized ylides, while requiring more stringent reaction conditions, are indispensable for accessing (Z)-alkenes. Understanding these fundamental differences in reactivity and stereocontrol is crucial for the strategic design and successful execution of synthetic routes in academic research and industrial drug development.
References
- 1. adichemistry.com [adichemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. DSpace [cora.ucc.ie]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. sciepub.com [sciepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solved Consider the Wittig reaction: 4-nitrobenzaldehyde | Chegg.com [chegg.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Nitrostilbene Synthesis: Evaluating Alternatives to (4-Nitrobenzyl)triphenylphosphonium bromide
For researchers, scientists, and drug development professionals, the synthesis of nitrostilbenes is a critical step in the development of novel therapeutics and functional materials. The Wittig reaction, utilizing reagents like (4-Nitrobenzyl)triphenylphosphonium bromide, has been a cornerstone of this process. However, alternative methods offering improved yields, stereoselectivity, and simplified purification protocols are increasingly sought after. This guide provides an objective comparison of the performance of the traditional Wittig reaction with key alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Suzuki-Miyaura coupling for the synthesis of nitrostilbenes.
This comparison is supported by experimental data from the literature, detailed methodologies for key reactions, and visualizations to clarify reaction pathways and workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data for the synthesis of 4,4'-dinitrostilbene and other relevant nitrostilbene derivatives using the Wittig reaction and its alternatives. This allows for a direct comparison of yields and reaction conditions.
| Reaction | Reagents | Product | Yield (%) | Temperature (°C) | Reaction Time | Reference |
| Wittig Reaction | This compound, 4-Nitrobenzaldehyde, Sodium ethoxide | 4,4'-Dinitrostilbene | 54 | Reflux | 3 h | [1] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (4-nitrobenzyl)phosphonate, 4-Nitrobenzaldehyde, Sodium hydride | 4,4'-Dinitrostilbene | ~93 (projected) | Room Temp. | Not Specified | [2] |
| Heck Reaction | 4-Bromonitrobenzene, Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Nitrostilbene | 98 | 130 (Microwave) | 10 min | [3] |
| Heck Reaction | 4-Iodonitrobenzene, Styrene, Pd/C, Et₃N | 4-Nitrostilbene | 85 | 100 | 24 h | Not Specified |
| Suzuki-Miyaura Coupling | 4-Nitrophenylboronic acid, 4-Bromonitrobenzene, Pd(PPh₃)₄, K₂CO₃ | 4,4'-Dinitrostilbene | Not Specified | 80 | 12 h | Not Specified |
Note: The yield for the HWE reaction is a projection based on reported yields for similar electron-withdrawing substrates.[2] Direct comparative studies for 4,4'-dinitrostilbene synthesis via all four methods are limited in the literature.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical transformations and the process of comparing these synthetic routes, the following diagrams are provided.
Caption: Comparison of Wittig and HWE reaction pathways.
Caption: Experimental workflow for comparing nitrostilbene synthesis methods.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Wittig Reaction for 4,4'-Dinitrostilbene[1]
-
Reagents: this compound, 4-Nitrobenzaldehyde, Sodium ethoxide, Ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
This compound and 4-nitrobenzaldehyde are added to the sodium ethoxide solution.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the precipitated product is filtered, washed with water and ethanol, and then dried.
-
The crude product is recrystallized from glacial acetic acid to yield pure 4,4'-dinitrostilbene.
-
Horner-Wadsworth-Emmons (HWE) Reaction for Stilbenes with Electron-Withdrawing Groups[2]
-
Reagents: Diethyl benzylphosphonate derivative (e.g., diethyl (4-nitrobenzyl)phosphonate), Aldehyde (e.g., 4-nitrobenzaldehyde), Sodium hydroxide (50% aqueous solution), Toluene, Tetraoctylammonium bromide (TOAB).
-
Procedure:
-
A mixture of the diethyl benzylphosphonate derivative, aldehyde, and TOAB in toluene is prepared.
-
A 50% aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the trans-stilbene.
-
Heck Reaction for 4-Nitrostilbene (Microwave-assisted)[3]
-
Reagents: 4-Bromoacetophenone (as a surrogate for a nitrophenyl halide), Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile.
-
Procedure:
-
In a microwave reactor vessel, 4-bromoacetophenone, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N are combined in acetonitrile.
-
The vessel is sealed and subjected to microwave irradiation at 130°C for 10 minutes.
-
After cooling, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the (E)-stilbene product.
-
Suzuki-Miyaura Coupling for Biaryl Synthesis
-
Reagents: Arylboronic acid (e.g., 4-nitrophenylboronic acid), Aryl halide (e.g., 4-bromonitrobenzene), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
A mixture of the arylboronic acid, aryl halide, and base is prepared in the solvent system.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen).
-
The palladium catalyst is added, and the reaction mixture is heated to reflux (typically 80-100°C).
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Comparison of Alternatives
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful alternative to the Wittig reaction, often providing higher yields of the desired (E)-alkene. A key advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification significantly compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions. The phosphonate carbanions used in the HWE reaction are also more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a wider range of aldehydes and ketones. For the synthesis of nitrostilbenes, where an electron-withdrawing group is present, the HWE reaction is expected to be highly efficient, with literature suggesting yields of up to 93% for analogous systems.[2]
Heck Reaction: The Heck reaction offers a distinct advantage in that it does not require the pre-formation of an organophosphorus reagent. Instead, it directly couples an aryl halide with an alkene. This can be a more atom-economical approach. The use of microwave irradiation can dramatically reduce reaction times, as seen in the synthesis of a stilbene derivative in just 10 minutes with a 98% yield.[3] The reaction generally shows high stereoselectivity for the trans-isomer. A variety of palladium catalysts can be employed, and recent research has focused on developing more environmentally friendly, ligand-free, and aqueous-based systems.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is renowned for its broad functional group tolerance and generally high yields. It involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide. While highly effective for a wide range of biaryl syntheses, its application to nitrostilbene synthesis requires careful consideration of the electronic effects of the nitro group on the reactivity of the boronic acid. The reaction conditions are generally mild, and a vast array of catalysts and ligands are available to optimize the reaction for specific substrates.
Conclusion
While the Wittig reaction using this compound remains a viable method for nitrostilbene synthesis, the Horner-Wadsworth-Emmons reaction emerges as a superior alternative in many aspects, primarily due to its potential for higher yields, excellent (E)-stereoselectivity, and significantly easier product purification. The Heck reaction provides a highly efficient and atom-economical route, especially when coupled with microwave technology for rapid synthesis. The Suzuki-Miyaura coupling offers a versatile and robust method with broad functional group compatibility.
The choice of the optimal reagent and methodology will ultimately depend on the specific requirements of the synthesis, including desired stereochemistry, scale, available starting materials, and purification capabilities. For researchers aiming for high yields of (E)-nitrostilbenes with straightforward workup, the Horner-Wadsworth-Emmons reaction is a highly recommended starting point. For rapid synthesis and process optimization, the microwave-assisted Heck reaction presents a compelling alternative.
References
A Comparative Guide to E-Alkene Synthesis: The Horner-Wadsworth-Emmons Reaction as a Superior Alternative
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of methodology for olefination reactions is critical for achieving desired stereochemical outcomes and overall synthetic efficiency. While the Wittig reaction has long been a staple for alkene synthesis, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a highly reliable and often superior alternative, particularly for the stereoselective synthesis of (E)-alkenes.
This guide provides an objective comparison of the Horner-Wadsworth-Emmons reaction and the Wittig reaction for (E)-alkene synthesis, supported by experimental data and detailed methodologies.
Key Advantages of the Horner-Wadsworth-Emmons Reaction
The HWE reaction offers several distinct advantages over the traditional Wittig reaction, making it a preferred choice in many synthetic endeavors:
-
Superior (E)-Selectivity: The HWE reaction, particularly with stabilized phosphonate carbanions, consistently affords high yields of the thermodynamically more stable (E)-alkene.
-
Simplified Purification: A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed from the reaction mixture through aqueous extraction. This contrasts sharply with the Wittig reaction, which produces triphenylphosphine oxide, a byproduct that often requires tedious chromatographic purification to separate from the desired alkene.
-
Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction. This heightened reactivity allows for the successful olefination of a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.
Reaction Mechanisms: A Tale of Two Pathways
The differing outcomes of the HWE and Wittig reactions can be attributed to their distinct reaction mechanisms.
The Horner-Wadsworth-Emmons Reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl compound to form a tetrahedral intermediate. Subsequent elimination of a water-soluble dialkyl phosphate yields the alkene. The high (E)-selectivity is generally attributed to thermodynamic control, where the intermediates leading to the (E)-alkene are more stable and formed preferentially.
The Wittig Reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which are necessary for (E)-alkene synthesis, lead to a more reversible initial addition, allowing for equilibration to the more stable intermediate that produces the (E)-alkene.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in the synthesis of (E)-alkenes from various carbonyl substrates. The data clearly illustrates the generally superior yields and (E)-selectivity of the HWE reaction.
Table 1: Olefination of Aromatic Aldehydes
| Reaction | Aldehyde | Reagent | Product | Yield (%) | E/Z Ratio |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 85-95 | >95:5 |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 80-90 | >90:10 |
| HWE | p-Anisaldehyde | Triethyl phosphonoacetate | Ethyl 4-methoxycinnamate | 92 | >95:5 |
| Wittig | p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | Ethyl 4-methoxycinnamate | 66 | 92:8 |
Table 2: Olefination of Aliphatic Aldehydes
| Reaction | Aldehyde | Reagent | Product | Yield (%) | E/Z Ratio |
| HWE | Heptanal | Triethyl phosphonoacetate | Ethyl non-2-enoate | 88 | 90:10 |
| Wittig | Heptanal | (Carbethoxymethylene)triphenylphosphorane | Ethyl non-2-enoate | 75 | 85:15 |
Table 3: Olefination of Ketones
| Reaction | Ketone | Reagent | Product | Yield (%) |
| HWE | Cyclohexanone | Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | 70-80 |
| Wittig | Cyclohexanone | (Carbethoxymethylene)triphenylphosphorane | Ethyl cyclohexylideneacetate | 50-60 |
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction: Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography.
Wittig Reaction: Synthesis of (E)-Ethyl Cinnamate
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzaldehyde (1.0 eq) in dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the DCM under reduced pressure.
-
To the residue, add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
Wash the filtrate with small portions of hexanes.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
Conclusion
For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction presents a compelling and often superior alternative to the Wittig reaction. Its high (E)-selectivity, enhanced reactivity with a broader range of substrates, and the significant advantage of a water-soluble byproduct that simplifies purification make it a more efficient and practical choice for many applications in research and development. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, the HWE reaction should be a primary consideration when the stereoselective synthesis of (E)-alkenes is the goal.
A Comparative Guide to the Use of (4-Nitrobenzyl)triphenylphosphonium bromide in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. Among the myriad of methodologies available, the Wittig reaction, utilizing phosphonium ylides, remains a prominent and versatile tool. This guide provides a comprehensive comparison of (4-Nitrobenzyl)triphenylphosphonium bromide, a reactive ylide precursor, with alternative C-C bond formation strategies. We will delve into its advantages, supported by experimental data, and present detailed protocols for its use and comparison with other methods.
The Advantage of the Electron-Withdrawing Nitro Group
This compound is a precursor to a "stabilized" Wittig reagent. The presence of the electron-withdrawing nitro group at the para position of the benzyl ring has a profound impact on the reactivity and stereoselectivity of the corresponding ylide. This stabilization arises from the delocalization of the negative charge of the ylide onto the nitro group, which influences the reaction pathway.
A key advantage of using this compound is the preferential formation of the thermodynamically more stable (E)-alkene. This stereoselectivity is a direct consequence of the stabilized nature of the ylide, which allows for equilibration of the reaction intermediates to favor the trans-oxaphosphetane, leading to the (E)-alkene product. In contrast, non-stabilized ylides, such as that derived from benzyltriphenylphosphonium bromide, typically yield the (Z)-alkene as the major product.
Performance Comparison: Wittig Reagent vs. Alternatives
To provide a clear comparison, we will consider the synthesis of 4-nitrostilbene, a common stilbene derivative, using various methods.
| Method | Reagents | Solvent | Base | Yield (%) | E/Z Ratio |
| Wittig Reaction (Stabilized Ylide) | This compound, Benzaldehyde | Ethanol | KOH | High (Specific yield not reported in kinetic study)[1] | Predominantly E |
| Wittig Reaction (Non-Stabilized Ylide) | Benzyltriphenylphosphonium chloride, 4-Nitrobenzaldehyde | Dichloromethane | 50% NaOH | 70% | 9:1 (E:Z) |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (4-nitrobenzyl)phosphonate, Benzaldehyde | THF | NaH | 95% | >98:2 (E:Z) |
| Heck Reaction | 4-Bromonitrobenzene, Styrene | DMF | Et3N | 92% | >99% E |
| Suzuki Coupling | 4-Nitrobenzyl bromide, Phenylboronic acid | Toluene/Water | K2CO3 | 85% | Not applicable |
Experimental Protocols
Wittig Reaction with this compound
This protocol is based on a kinetic study of the reaction between this compound and benzaldehyde[1].
Materials:
-
This compound (NBTP)
-
Potassium hydroxide (KOH)
-
Benzaldehyde
-
Ethanol
Procedure:
-
Prepare a 0.01 M solution of NBTP in ethanol.
-
Prepare a 0.01 M solution of KOH in ethanol.
-
In a reaction vessel, mix equal volumes of the NBTP and KOH solutions to generate the ylide. The solution will turn red.
-
Allow the ylide formation to proceed for 20 minutes at room temperature.
-
Add a stoichiometric amount of benzaldehyde to the ylide solution.
-
The reaction progress can be monitored by the disappearance of the red color.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Alternative C-C Bond Formation Protocols
Materials:
-
Diethyl (4-nitrobenzyl)phosphonate
-
Sodium hydride (NaH)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Materials:
-
4-Bromonitrobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 4-bromonitrobenzene (1.0 eq), styrene (1.2 eq), Pd(OAc)2 (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in DMF.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture at 100 °C for the required time (monitored by TLC).
-
After cooling to room temperature, the mixture is poured into water and extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.
Materials:
-
4-Nitrobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos
-
Potassium carbonate (K2CO3)
-
Toluene and Water
Procedure:
-
To a reaction vessel, add 4-nitrobenzyl bromide (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K2CO3 (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture and then heat it under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the generalized reaction pathways for the discussed C-C bond formation methods.
Caption: Generalized workflow of the Wittig reaction.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Simplified catalytic cycle of the Suzuki coupling reaction.
Conclusion
This compound offers a distinct advantage in the synthesis of (E)-alkenes via the Wittig reaction due to the stabilizing effect of the nitro group. This makes it a valuable reagent when control over stereochemistry is crucial. However, for achieving high yields and excellent (E)-selectivity, the Horner-Wadsworth-Emmons reaction often proves to be a superior alternative, with the added benefit of easier purification. Palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions provide powerful and versatile methods for C-C bond formation, particularly for constructing biaryl and stilbene structures, often with excellent stereocontrol and functional group tolerance. The choice of method will ultimately depend on the specific substrate, desired stereochemistry, and the overall synthetic strategy. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
kinetic studies of the reaction between (4-Nitrobenzyl)triphenylphosphonium bromide and benzaldehyde.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic profile of the Wittig reaction between (4-Nitrobenzyl)triphenylphosphonium bromide and benzaldehyde and contrasts this classical method with alternative synthetic routes for producing 4-nitrostilbene. The information presented herein is supported by experimental data to aid in the selection of the most suitable synthetic strategy based on reaction efficiency, yield, and operational simplicity.
Executive Summary
The synthesis of 4-nitrostilbene, a key intermediate in the preparation of various functional materials and pharmacologically active compounds, can be achieved through several synthetic methodologies. The Wittig reaction, a cornerstone of alkene synthesis, offers a direct route, and its kinetic behavior has been a subject of academic interest. This guide delves into a kinetic study of this specific Wittig reaction and places it in context with other powerful olefination techniques, namely the Horner-Wadsworth-Emmons, Perkin, and Heck reactions. Each method's performance is evaluated based on available quantitative data, and detailed experimental protocols are provided to ensure reproducibility.
Kinetic Analysis of the Wittig Reaction
A kinetic study of the reaction between this compound and benzaldehyde reveals key insights into its mechanism and rate-determining steps. The reaction proceeds via the formation of a phosphorus ylide intermediate, which then reacts with the aldehyde to yield the desired alkene.
Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy [1]
This protocol outlines the methodology for determining the reaction order and monitoring the reaction progress.
1. Materials and Reagents:
- This compound (NBTP)
- Potassium hydroxide (KOH)
- Benzaldehyde
- Anhydrous Ethanol
2. Instrumentation:
- UV-Visible Spectrophotometer
3. Procedure:
- Ylide Formation: A solution of this compound in anhydrous ethanol is treated with a solution of potassium hydroxide in anhydrous ethanol. The formation of the red-colored ylide is monitored.
- Wittig Reaction: To the ylide solution, a solution of benzaldehyde in anhydrous ethanol is added to initiate the Wittig reaction. The disappearance of the red color indicates the consumption of the ylide.
- Spectrophotometric Monitoring: The reaction progress is monitored by recording the absorbance of the ylide at its maximum wavelength (λmax) over time using a UV-Visible spectrophotometer.
- Data Analysis: The reaction order is determined by plotting the concentration of the ylide (or its absorbance) versus time. For this specific reaction, it has been determined to be first-order with respect to the ylide.[1]
Diagram of the Experimental Workflow for Kinetic Analysis:
Caption: Experimental workflow for the kinetic analysis of the Wittig reaction.
Comparison of Synthetic Methodologies
While the Wittig reaction is a valuable tool, several other methods offer competitive alternatives for the synthesis of 4-nitrostilbene. The following table summarizes the performance of these methods based on available data.
| Reaction | Key Reagents | Typical Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Wittig Reaction | This compound, Benzaldehyde, Base (e.g., KOH) | Varies (e.g., Ethanol, room temp.) | Moderate to Good | Well-established, reliable for many substrates. | Formation of triphenylphosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (4-nitrobenzyl)phosphonate, Benzaldehyde, Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | Good to Excellent | Water-soluble phosphate byproduct is easily removed, often provides high E-selectivity.[2] | Phosphonate reagent requires separate synthesis. |
| Perkin Reaction | 4-Nitrophenylacetic acid, Benzaldehyde, Acetic anhydride, Base (e.g., Triethylamine) | High temperature or microwave irradiation | Up to 90.3%[3] | Utilizes readily available starting materials. | Often requires harsh reaction conditions (high temperatures).[4] |
| Heck Reaction | 4-Bromonitrobenzene, Styrene, Palladium catalyst, Base | Organic solvent, elevated temperature | Good to Excellent | High functional group tolerance, good stereoselectivity for the trans-isomer.[5] | Requires a transition metal catalyst which can be expensive and require removal. |
Detailed Experimental Protocols for Alternative Syntheses
1. Horner-Wadsworth-Emmons (HWE) Reaction Protocol
-
Reagent Preparation: Prepare a solution of diethyl (4-nitrobenzyl)phosphonate in an anhydrous solvent such as tetrahydrofuran (THF).
-
Carbanion Formation: Add a strong base, such as sodium hydride (NaH), to the phosphonate solution under an inert atmosphere to generate the phosphonate carbanion.
-
Olefination: Slowly add benzaldehyde to the carbanion solution at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, quench the reaction with water. The aqueous layer containing the phosphate byproduct is separated. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
2. Perkin Reaction Protocol (Microwave-Assisted) [3]
-
Reaction Mixture: In a microwave-transparent vessel, combine 4-nitrophenylacetic acid, benzaldehyde, and a catalytic amount of a base like triethylamine in the absence of a solvent.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and time.
-
Purification: After cooling, the solid product can be purified by recrystallization from a suitable solvent such as ethanol.
3. Heck Reaction Protocol
-
Reaction Setup: In a reaction vessel, combine 4-bromonitrobenzene, styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or GC).
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to an aqueous work-up, and the organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The Wittig reaction proceeds through a well-defined mechanistic pathway involving several key intermediates.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The choice of synthetic method for preparing 4-nitrostilbene depends on several factors, including the desired scale, available equipment, and purification capabilities. The Wittig reaction remains a robust and widely used method. However, for improved E-selectivity and easier purification, the Horner-Wadsworth-Emmons reaction presents a strong alternative. The Perkin reaction, especially under microwave conditions, offers an efficient, solvent-free option. The Heck reaction provides excellent stereoselectivity and functional group tolerance but requires a transition metal catalyst. A thorough evaluation of these factors, guided by the comparative data and protocols in this guide, will enable researchers to select the optimal synthetic strategy for their specific needs.
References
Spectroscopic Showdown: A Comparative Guide to Monitoring the Wittig Reaction with FTIR and UV-Vis Analysis
For researchers, scientists, and professionals in drug development, real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and accelerating discovery. The Wittig reaction, a cornerstone of organic synthesis for alkene formation, is no exception. This guide provides a comprehensive comparison of two powerful spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, for monitoring the progress of the Wittig reaction, supported by detailed experimental protocols and performance data.
The choice between FTIR and UV-Vis spectroscopy for reaction monitoring hinges on the specific characteristics of the reactants and products involved.[1] FTIR spectroscopy provides detailed information about molecular vibrations, making it ideal for tracking changes in functional groups.[2] In contrast, UV-Vis spectroscopy is sensitive to electronic transitions and is particularly useful for monitoring reactions involving colored compounds or changes in conjugation.[1][2]
Performance Comparison: FTIR vs. UV-Vis for Wittig Reaction Monitoring
The following table summarizes the key performance metrics for FTIR and UV-Vis spectroscopy in the context of monitoring a Wittig reaction. The data presented is a representative comparison based on typical instrument performance and the nature of the Wittig reaction, where a colorless aldehyde reacts with a colored phosphonium ylide to form a colorless alkene and triphenylphosphine oxide.
| Parameter | FTIR Spectroscopy | UV-Vis Spectroscopy | Analysis |
| Analyte Tracked | Aldehyde (reactant), Alkene (product), Triphenylphosphine Oxide (byproduct) | Phosphonium Ylide (reactant) | FTIR offers a more comprehensive view of the reaction by monitoring multiple species simultaneously. UV-Vis is typically limited to tracking the colored ylide. |
| Principle of Detection | Vibrational modes of functional groups (e.g., C=O stretch of aldehyde, C=C stretch of alkene, P=O stretch of byproduct) | Electronic transitions in conjugated systems (chromophore of the ylide) | The choice of technique is dictated by the spectroscopic properties of the reaction components.[1][2] |
| Typical Wavelength/Wavenumber | Aldehyde C=O: ~1700 cm⁻¹, Alkene C=C: ~1650 cm⁻¹, P=O: ~1190 cm⁻¹[3] | Ylide λmax: ~515 nm (for a colored ylide)[3] | Specific wavelengths/wavenumbers must be determined for each specific reaction. |
| Sensitivity | Moderate to High | High (for strongly absorbing species) | UV-Vis can be more sensitive for highly colored reactants like some ylides. |
| Selectivity | High | Moderate to Low | FTIR provides greater selectivity due to the unique fingerprint of each molecule's vibrational spectrum, reducing interference from other components.[1] UV-Vis spectra often have broad absorption bands, which can lead to overlapping signals in complex mixtures.[1] |
| Limit of Detection (LOD) - Illustrative | 10⁻³ - 10⁻⁴ M | 10⁻⁵ - 10⁻⁶ M | Illustrative values; actual LOD depends on the specific compound and instrumentation. |
| Linear Dynamic Range - Illustrative | 2-3 orders of magnitude | 3-4 orders of magnitude | UV-Vis often provides a wider linear range for quantitative analysis. |
| In-situ Monitoring Capability | Excellent (with ATR probes)[4][5] | Good (with fiber optic probes) | Both techniques are well-suited for real-time, in-situ monitoring without the need for sample extraction.[4][6] |
| Cost | Higher | Lower | UV-Vis instrumentation is generally more affordable. |
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process and experimental workflow for selecting and implementing either FTIR or UV-Vis spectroscopy for monitoring a Wittig reaction.
Detailed Experimental Protocols
The following protocols are designed for in-situ monitoring of the Wittig reaction between 4-nitrobenzyl triphenylphosphonium bromide (a precursor to the colored ylide) and benzaldehyde.
I. In-situ FTIR Monitoring Protocol
-
Instrumentation and Setup:
-
FTIR spectrometer equipped with a DiComp (diamond composite) or silicon attenuated total reflectance (ATR) immersion probe.[6]
-
Reaction vessel equipped with a port for the ATR probe and magnetic stirring.
-
-
Reagent Preparation:
-
Prepare a solution of 4-nitrobenzyl triphenylphosphonium bromide in a suitable solvent (e.g., dichloromethane).
-
Prepare a solution of benzaldehyde in the same solvent.
-
Have a strong base (e.g., sodium hydroxide solution) ready for ylide generation.
-
-
Background Spectrum Acquisition:
-
Insert the ATR probe into the reaction vessel containing only the solvent.
-
Acquire a background spectrum to subtract solvent and instrument interferences.
-
-
Ylide Formation and Initial Spectrum:
-
Add the 4-nitrobenzyl triphenylphosphonium bromide solution to the reaction vessel.
-
Add the base to generate the colored ylide in-situ.
-
Begin spectral acquisition to establish the initial spectrum of the ylide.
-
-
Reaction Initiation and Monitoring:
-
Inject the benzaldehyde solution into the reaction vessel to initiate the Wittig reaction.
-
Continuously acquire FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the peak area/height of the aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹.
-
Simultaneously, monitor the increase in the peak area/height of the alkene (C=C) stretch around 1650 cm⁻¹ and the triphenylphosphine oxide (P=O) stretch around 1190 cm⁻¹.[3]
-
-
Data Analysis:
-
Create concentration profiles by plotting the normalized peak areas/heights of the reactant and products as a function of time.[7]
-
Determine the reaction kinetics from these profiles.
-
II. In-situ UV-Vis Monitoring Protocol
-
Instrumentation and Setup:
-
UV-Vis spectrophotometer equipped with a fiber-optic immersion probe.
-
Reaction vessel with a port for the probe and magnetic stirring.
-
-
Reagent Preparation:
-
Prepare solutions of 4-nitrobenzyl triphenylphosphonium bromide, benzaldehyde, and a strong base as described for the FTIR protocol.
-
-
Determination of Ylide λmax:
-
In a separate cuvette or the reaction vessel, generate the ylide by mixing the phosphonium salt and the base.
-
Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) of the colored ylide. For the ylide derived from 4-nitrobenzyl triphenylphosphonium bromide, this is approximately 515 nm.[3]
-
-
Blank Measurement:
-
Insert the fiber-optic probe into the reaction vessel containing the solvent and benzaldehyde.
-
Acquire a blank measurement to zero the spectrophotometer.
-
-
Reaction Initiation and Monitoring:
-
Generate the ylide in a separate container and then add it to the reaction vessel, or generate it in-situ as described in the FTIR protocol.
-
Immediately begin acquiring absorbance data at the predetermined λmax of the ylide at regular intervals (e.g., every 10 seconds).
-
Monitor the decrease in absorbance as the colored ylide is consumed.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time.
-
According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the ylide.
-
Determine the reaction order and rate constant by analyzing the change in absorbance over time (e.g., a plot of ln(Absorbance) vs. time for a first-order reaction).[3]
-
Conclusion
Both FTIR and UV-Vis spectroscopy are powerful techniques for the real-time, in-situ monitoring of the Wittig reaction. FTIR offers greater chemical specificity, allowing for the simultaneous tracking of multiple reactants and products, providing a more complete picture of the reaction progress.[1][2] UV-Vis spectroscopy, while less specific, can offer higher sensitivity for reactions involving colored species and is often a more cost-effective solution.[1] The choice of the optimal technique will ultimately depend on the specific molecular characteristics of the Wittig reaction under investigation, the desired level of detail in the kinetic analysis, and budgetary considerations. For a comprehensive understanding of the reaction mechanism and kinetics, the complementary use of both techniques can be highly beneficial.
References
comparison of phosphonium ylides versus sulfoxonium ylides in annulation reactions.
For researchers, scientists, and professionals in drug development, the choice between phosphonium and sulfoxonium ylides in annulation reactions is critical for synthesizing complex cyclic molecules. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the strategic selection of the appropriate ylide for specific synthetic challenges.
Phosphonium and sulfoxonium ylides are both powerful reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. Their application in annulation reactions—processes that form a new ring onto a pre-existing molecule—is of particular importance in the construction of diverse molecular architectures. While both classes of ylides can act as nucleophilic carbene equivalents, their inherent reactivity, stability, and reaction pathways differ significantly, leading to distinct outcomes in annulation strategies.
Performance in Ru(II)-Catalyzed Dehydrogenative Annulation
A notable example highlighting the divergent reactivity of these ylides is the Ruthenium(II)-catalyzed dehydrogenative annulation of α-carbonyl ylides. Theoretical studies, specifically using density functional theory (DFT), have elucidated the nuanced roles each ylide plays in this transformation.[1][2]
In a cross-coupling reaction between an α-carbonyl phosphonium ylide and an α-carbonyl sulfoxonium ylide, the phosphonium ylide preferentially undergoes C-H activation, while the sulfoxonium ylide serves as the carbene precursor for insertion.[1][2] This specific reactivity is attributed to the electronic properties of the ylides. The phosphonium ylide is more reactive in the C-H activation step, which is often the rate-limiting step in such catalytic cycles.[1] Conversely, the sulfoxonium ylide demonstrates greater reactivity in the subsequent ylide insertion step.[1]
This complementary reactivity profile leads to the exclusive formation of the cross-coupling product, with no homo-coupling products being observed experimentally.[1] This high selectivity underscores the importance of choosing the correct ylide partner to achieve the desired annulation product efficiently.
Table 1: Theoretical and Experimental Observations in Ru(II)-Catalyzed Dehydrogenative Annulation
| Ylide Type | Role in Annulation | Reactivity | Experimental Outcome |
| α-Carbonyl Phosphonium Ylide | C-H Activation Substrate | More reactive in C-H activation[1][2] | Acts as the aryl partner |
| α-Carbonyl Sulfoxonium Ylide | Carbene Precursor | More reactive in ylide insertion[1][2] | Acts as the one-carbon unit for annulation |
| Combination | Cross-Coupling | High | Exclusive formation of 1-naphthols[3] |
Application in Cyclopropanation Reactions
Cyclopropanation, a [2+1] annulation, is another area where the differences between phosphonium and sulfoxonium ylides are prominent. Sulfoxonium ylides are well-established reagents for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters and ketones, in what is known as the Corey-Chaykovsky reaction. These reactions typically proceed in good to excellent yields.
Stabilized phosphonium ylides, on the other hand, generally do not react with Michael acceptors to form cyclopropanes.[4] Instead, they often undergo a proton transfer or lead to olefination (the Wittig reaction). The poor leaving group ability of the phosphonium group in the betaine intermediate hinders the ring-closing step necessary for cyclopropane formation.[4]
Table 2: Comparison of Ylides in Cyclopropanation of α,β-Unsaturated Esters
| Ylide Type | Reactivity with α,β-Unsaturated Esters | Typical Yields | Reference |
| Dimethylsulfoxonium methylide | Readily undergoes cyclopropanation | Good to excellent | [5] |
| Stabilized Phosphonium Ylides | Generally unreactive towards cyclopropanation | N/A | [4] |
Mechanistic Differences: A Visual Guide
The divergent outcomes in annulation reactions stem from fundamental differences in the reaction mechanisms of phosphonium and sulfoxonium ylides.
Figure 1: General mechanistic pathways for phosphonium and sulfoxonium ylides in reactions with carbonyls and Michael acceptors.
Experimental Protocols
General Procedure for Ru(II)-Catalyzed Dehydrogenative Annulation of α-Carbonyl Phosphonium Ylides with Sulfoxonium Ylides
This protocol is based on the work of Chen and co-workers.[1]
Materials:
-
α-Carbonyl phosphonium ylide (1.0 equiv)
-
α-Carbonyl sulfoxonium ylide (1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
NaOAc (2.0 equiv)
-
Anhydrous ethanol
Procedure:
-
To a sealed reaction tube, add the α-carbonyl phosphonium ylide, α-carbonyl sulfoxonium ylide, [Ru(p-cymene)Cl₂]₂, and NaOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous ethanol via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-naphthol derivative.
General Procedure for Cyclopropanation of α,β-Unsaturated Esters with Dimethylsulfoxonium Methylide
This protocol is a general representation of the Corey-Chaykovsky reaction.
Materials:
-
Trimethylsulfoxonium iodide (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
α,β-Unsaturated ester (1.0 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.
-
Add anhydrous DMSO to the flask and stir the suspension.
-
Add trimethylsulfoxonium iodide in one portion. The reaction is exothermic and hydrogen gas is evolved.
-
Stir the resulting solution at room temperature for 10-15 minutes until gas evolution ceases, at which point the dimethylsulfoxonium methylide has formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the α,β-unsaturated ester in anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction mixture to stir at room temperature for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to afford the corresponding cyclopropyl ester.
Conclusion
The choice between phosphonium and sulfoxonium ylides in annulation reactions is highly dependent on the desired transformation. For reactions involving C-H activation followed by annulation, a combination of a phosphonium ylide as the C-H activation partner and a sulfoxonium ylide as the carbene donor offers a highly selective route to cross-coupled products. In contrast, for the cyclopropanation of electron-deficient alkenes, sulfoxonium ylides are the reagents of choice, reliably delivering the desired three-membered rings where stabilized phosphonium ylides are generally ineffective. Understanding these fundamental differences in reactivity and mechanism is paramount for the efficient and selective synthesis of complex cyclic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Phosphonium and Sulfoxonium Ylides in Ru(II)-Catalyzed Dehydrogenative Annulations: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed coupling of α-carbonyl phosphoniums with sulfoxonium ylides via C–H activation/Wittig reaction sequences - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopropanes from αβ-unsaturated esters by the dimethylsulphoxonium methylide reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Unveiling Transient Species: A Comparative Guide to the Analysis of Reaction Intermediates by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the intricate steps of a chemical reaction is paramount. The identification and characterization of fleeting reaction intermediates are crucial for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of the desired product. While various analytical techniques can probe reaction pathways, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool for the in-situ analysis of these transient species. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive window into the dynamic world of a chemical reaction, allowing for the direct observation and structural elucidation of molecules as they transform.[1][2][3] Unlike techniques that require sample extraction and potential perturbation of the reaction equilibrium, in-situ NMR provides real-time, quantitative data on the concentrations of reactants, intermediates, and products directly in the reaction vessel.[4][5][6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for studying reaction intermediates depends on several factors, including the lifetime of the intermediate, its concentration, the complexity of the reaction mixture, and the specific information required. The following table summarizes the key performance characteristics of NMR spectroscopy in comparison to other widely used methods.
| Analytical Technique | Information Provided | Sensitivity | Selectivity | In-situ Capability | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative concentration data.[1][6] | Moderate | High (discriminates between isomers).[1] | Excellent (non-invasive).[1][4] | Provides unambiguous structural elucidation of species in solution; inherently quantitative without calibration curves.[6] | Lower sensitivity compared to mass spectrometry; higher instrument cost.[7][8] |
| Mass Spectrometry (MS) | Molecular weight information, fragmentation patterns for structural inference. | Very High | High | Possible with specialized setups (e.g., reaction-interface MS). | Excellent for detecting low-concentration species.[8] | Provides limited structural information for isomers; ionization process can be destructive. |
| Infrared (IR) Spectroscopy | Information about functional groups present.[9] | Moderate | Moderate | Good (often used with fiber-optic probes). | Provides real-time information on the appearance/disappearance of functional groups. | Does not provide detailed structural information; quantitative analysis can be complex.[9] |
| UV-Vis Spectroscopy | Information about electronic transitions (chromophores). | High | Low | Excellent (ideal for kinetics of reactions involving colored species). | Simple, cost-effective, and excellent for kinetic studies of specific reactions.[10] | Limited structural information; only applicable to molecules with UV-Vis absorbance.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | High | High | Indirect (requires sampling from the reaction). | Excellent for separating complex mixtures and providing quantitative data. | Can perturb the reaction by removing aliquots; potential for sample degradation during analysis.[6] |
Workflow for the Analysis of Reaction Intermediates
The following diagram illustrates a typical workflow for the investigation of reaction intermediates, comparing the paths for NMR and other analytical techniques.
Illustrative Reaction: Reduction of a Ketone
To demonstrate the power of NMR in mechanistic studies, consider the reduction of a ketone with a deuterated reducing agent. By monitoring the reaction with ¹H NMR, the incorporation of deuterium can be directly observed, confirming the reaction mechanism.[12]
Experimental Protocols
Protocol 1: General In-situ ¹H NMR Monitoring of a Reaction
This protocol outlines the basic steps for monitoring a chemical reaction in real-time using a standard NMR spectrometer.
Materials:
-
NMR tube with a compatible cap
-
Deuterated solvent appropriate for the reaction
-
Reactants and any catalysts
-
Internal standard (optional, for precise quantification)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the starting material(s) and the internal standard (if used) in the deuterated solvent directly in the NMR tube.
-
Ensure the total volume is sufficient for the spectrometer (typically 500-600 µL).
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as the t=0 reference.
-
-
Reaction Initiation:
-
Carefully add the final reactant or catalyst to the NMR tube to initiate the reaction. Quickly cap and invert the tube several times to ensure mixing.
-
For light-sensitive or air-sensitive reactions, initiation can be done inside the spectrometer using specialized equipment like a syringe pump or a photochemical setup.[13]
-
-
Time-course Data Acquisition:
-
Immediately insert the sample into the pre-shimmed and locked spectrometer.
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals. The time between spectra will depend on the reaction rate. For fast reactions, a shorter delay and fewer scans per experiment are necessary.[4]
-
The number of scans for each spectrum should be minimized to achieve adequate signal-to-noise while ensuring a good "snapshot" of the reaction at that time point.[4]
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to reactants, intermediates, and products.
-
Integrate the characteristic peaks for each species in every spectrum.
-
Plot the concentration (or relative integral value) of each species as a function of time to obtain kinetic profiles.
-
Protocol 2: Online NMR Monitoring Using a Flow System
For reactions that are difficult to conduct in an NMR tube (e.g., those requiring vigorous stirring or involving heterogeneous mixtures), an online flow system can be employed.[6][9]
Materials:
-
Reaction vessel (e.g., round-bottom flask)
-
Peristaltic pump or HPLC pump
-
Inert tubing (e.g., PEEK)
-
Flow-through NMR cell
-
NMR spectrometer
Procedure:
-
System Setup:
-
Set up the reaction in the reaction vessel with appropriate stirring and temperature control.
-
Connect the reaction vessel to the flow-through NMR cell inside the spectrometer using the tubing and pump, creating a closed loop.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction in the vessel.
-
Start the pump to continuously circulate the reaction mixture from the vessel, through the NMR flow cell, and back to the vessel.[6]
-
Acquire NMR spectra at regular intervals as described in Protocol 1.
-
-
Data Analysis:
-
Process and analyze the time-course data to identify intermediates and determine reaction kinetics. The continuous flow ensures that the sample in the NMR cell is representative of the bulk reaction mixture.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. youtube.com [youtube.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 6. selectscience.net [selectscience.net]
- 7. azooptics.com [azooptics.com]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. lehigh.edu [lehigh.edu]
- 12. sapub.org [sapub.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of Synthesized Stilbene Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the synthesis of stilbene derivatives, ensuring the reliability of research data and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1] This guide provides an objective comparison of HPLC with other analytical methods for purity determination, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] It is particularly well-suited for the analysis of stilbene derivatives, which are often non-volatile and thermally labile, making them less amenable to gas chromatography.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for stilbenes, separating compounds based on their hydrophobicity.[3]
-
High Resolution and Selectivity: HPLC can separate complex mixtures of structurally similar stilbene derivatives and their isomers.
-
High Sensitivity: Modern HPLC systems with detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS) can detect and quantify impurities at very low levels.[3][4]
-
Quantitative Accuracy and Precision: Validated HPLC methods provide reliable and reproducible quantitative results, which are essential for purity assessment.[5]
-
Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation for different stilbene derivatives.[6]
Comparison of Analytical Techniques for Purity Assessment
While HPLC is the predominant method, other techniques can also be employed for purity assessment. The choice of method depends on the specific properties of the stilbene derivative, the nature of the expected impurities, and the available instrumentation.
| Technique | Principle | Advantages for Stilbene Analysis | Limitations for Stilbene Analysis | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | High resolution, sensitivity, and quantitative accuracy.[5] Suitable for non-volatile and thermally labile compounds.[2] | Can be more time-consuming and requires more expensive instrumentation than TLC. | Linearity (R²) > 0.999, Accuracy (Recovery) 97-103%, Precision (RSD) < 2%.[5][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis.[1] | Excellent for identifying volatile impurities. Provides structural information from mass spectra. | Requires derivatization for non-volatile stilbenes, which can add complexity and introduce artifacts. Thermal decomposition of labile stilbenes can occur.[8] | Highly sensitive for amenable compounds, but limited applicability for many stilbene derivatives. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring. | Lower resolution and sensitivity compared to HPLC.[9] Quantification is less precise. | Primarily qualitative or semi-quantitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to HPLC. May not detect impurities present at very low levels. Complex spectra can be difficult to interpret for mixtures. | Excellent for structural elucidation and quantification of major components. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1] | Provides molecular weight and structural information, aiding in the identification of unknown impurities.[4] Offers higher sensitivity and specificity than HPLC with UV detection.[1] | Higher cost and complexity compared to standard HPLC-UV. | Can achieve very low limits of detection and quantification.[4] |
Experimental Protocols
General HPLC Method for Purity Assessment of Stilbene Derivatives
This protocol provides a general starting point for the analysis of stilbene derivatives. Optimization will be required based on the specific compound of interest.
1. Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][10]
-
HPLC-grade acetonitrile, methanol, and water.[11]
-
Formic acid or acetic acid (for mobile phase modification).[3]
-
Synthesized stilbene derivative standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. An example gradient is: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Stilbenes typically have strong UV absorbance between 300-330 nm.[6][10] A DAD can be used to monitor a range of wavelengths.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh a small amount of the synthesized stilbene derivative and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
4. Data Analysis:
-
The purity of the synthesized stilbene derivative is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
5. Method Validation: For accurate and reliable results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5] A correlation coefficient (R²) of >0.999 is typically desired.[7]
-
Accuracy: The closeness of the test results to the true value. Often determined by recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] Expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Illustrative HPLC Method Validation Data for a Stilbene Derivative (Pterostilbene)
The following table summarizes typical validation parameters for an RP-HPLC method for the analysis of pterostilbene.
| Parameter | Result | Reference |
| Linearity (R²) | 0.999 | [5][7] |
| Accuracy (Recovery) | 98.65% | [5][7] |
| Precision (Intra-day RSD) | < 2% | [5][7] |
| LOD | 0.006875 ng | [5] |
| LOQ | 0.020626 ng | [5] |
Visualizing the Workflow and Method Comparison
To further clarify the process of purity assessment and the relationship between different analytical techniques, the following diagrams are provided.
References
- 1. uhplcs.com [uhplcs.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (4-Nitrobenzyl)triphenylphosphonium Bromide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(4-Nitrobenzyl)triphenylphosphonium bromide is a chemical compound utilized in various synthetic organic chemistry applications.[1] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield (European standard - EN 166).[2]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat or other suitable protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] An eyewash station and safety shower should be readily accessible.
Disposal Plan: Step-by-Step Guidance
The primary method for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
This compound is an organophosphorus compound containing a nitro group. It should be segregated from other waste streams, particularly from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[5][6]
Step 2: Containerization
-
Use a dedicated, sealable, and chemically compatible container for collecting the waste.[4] The container should be in good condition and not leak.
-
For solid waste, a securely sealed plastic or glass container is appropriate.
-
For solutions, ensure the container is compatible with the solvent used.
Step 3: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[7]
-
Keep the container tightly closed when not in use.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide the EHS department with the full chemical name and any other relevant information from the Safety Data Sheet.
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2]
-
Avoid generating dust.[8]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Collect all cleanup materials as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C25 H23 Br N O2 P | [2] |
| Molecular Weight | 480.34 g/mol | [2] |
| Melting Point | 275 °C (decomposes) | [3] |
| Hazard Statements | H315, H319, H335 | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound CAS#: 2767-70-6 [m.chemicalbook.com]
- 2. fishersci.at [fishersci.at]
- 3. (4-Nitrobenzyl)triphenylphosphonium 97 2767-70-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling (4-Nitrobenzyl)triphenylphosphonium bromide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Nitrobenzyl)triphenylphosphonium bromide. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Citations |
| CAS Number | 2767-70-6 | [1][2][3] |
| Molecular Formula | C25H23BrNO2P | [1] |
| Molecular Weight | 480.34 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 275 °C (decomposes) | [2] |
| Solubility | Soluble in methanol. | [3] |
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][5]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][7][8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7][8]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specification | Citations |
| Eye/Face Protection | Chemical safety goggles or a face shield (European Standard EN 166). | [1][4] |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [1][6] |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and long pants. Wear appropriate protective clothing to prevent skin exposure. | [1][4][6] |
| Respiratory Protection | For small-scale laboratory use, maintain adequate ventilation. For larger scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter. | [1][2][4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4][9]
-
Avoid all personal contact, including inhalation of dust.[7]
-
Minimize dust generation and accumulation.[9]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
First Aid Measures
| Exposure Route | Procedure | Citations |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice. | [7][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. | [9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [7][9][10] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. | [7][9][10] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[11]
-
Chemical Waste: Collect waste material in a suitable, labeled, and tightly sealed container.[12] Do not dispose of down the drain or in regular trash.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[12] After thorough rinsing, labels should be defaced before the container is discarded or recycled.[13]
Safe Handling Workflow
Caption: Workflow for handling this compound.
Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety review or the need for professional judgment. Always consult the most recent Safety Data Sheet (SDS) for this chemical and follow all applicable institutional and regulatory guidelines.
References
- 1. fishersci.at [fishersci.at]
- 2. (4-ニトロベンジル)トリフェニルホスホニウム 臭化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 2767-70-6 [amp.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
